Pexmetinib
Description
This compound is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. This compound binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits both p38 mitogen-activated protein kinase and Tie2 protein
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRSSIMGCDUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945614-12-0 | |
| Record name | Pexmetinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pexmetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16294 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PEXMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pexmetinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexmetinib (ARRY-614) is a potent, orally bioavailable small-molecule inhibitor with a novel dual-targeting mechanism of action against Tie-2 and p38 mitogen-activated protein kinase (MAPK).[1] This dual inhibition allows this compound to exert multifaceted anti-cancer effects, including the suppression of pro-inflammatory cytokines, inhibition of tumor angiogenesis, and direct impairment of cancer cell growth and survival.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of Tie-2 and p38 MAPK
This compound's primary mechanism of action is the simultaneous inhibition of two key signaling kinases: the angiopoietin receptor Tie-2 and the stress-activated p38 MAPK.[4][5] This dual activity is significant as both pathways are frequently dysregulated in various cancers, contributing to tumor progression, inflammation, and resistance to therapy.[6][7]
Inhibition of the Tie-2 Signaling Pathway
The Tie-2 receptor, activated by its ligand angiopoietin-1 (Ang-1), plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][8] In several cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), the Ang-1/Tie-2 axis is overexpressed, correlating with a poorer prognosis.[4]
This compound binding to Tie-2 blocks its autophosphorylation and subsequent downstream signaling. This inhibition leads to:
-
Anti-angiogenic effects: By disrupting Tie-2 signaling in endothelial cells, this compound can inhibit the formation of new blood vessels within the tumor microenvironment, thereby restricting the supply of nutrients and oxygen to cancer cells.[2][3]
-
Direct anti-tumor effects: In some cancer cells that express Tie-2, its inhibition can directly impede proliferation and survival pathways.[4]
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[7] In the context of cancer, chronic activation of p38 MAPK can promote inflammation, which in turn can fuel tumor growth, and it can also mediate resistance to chemotherapy.[7][9]
This compound's inhibition of p38 MAPK results in:
-
Reduced pro-inflammatory cytokine production: this compound blocks the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are often abundant in the tumor microenvironment and contribute to a pro-tumorigenic state.[2][3]
-
Induction of apoptosis and cell cycle arrest: By inhibiting p38 MAPK, this compound can shift the cellular balance towards apoptosis and inhibit proliferation in cancer cells where this pathway is aberrantly active.[4]
-
Abrogation of myelosuppressive effects: In hematological malignancies like MDS, this compound's inhibition of p38 MAPK can reverse the suppressive effects of inflammatory cytokines on normal hematopoiesis.[4]
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of this compound has been quantified in various preclinical models. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Tie-2 | Kinase Assay | - | 1 | [10][11] |
| p38α | Kinase Assay | - | 35 | [10][11] |
| p38β | Kinase Assay | - | 26 | [10][11] |
| p-Tie-2 | Cellular Assay | HEK-293 | 18 | [12] |
| p-p38 MAPK | Cellular Assay | HEK-293 | 4 | [12] |
| phospho-HSP27 | Cellular Assay | HeLa | 2 | [12] |
| LPS-Induced TNFα | Cellular Assay | Isolated PBMCs | 4.5 | [12] |
| LPS-Induced TNFα | Cellular Assay | Human Whole Blood | 313 | [12] |
Table 1: In Vitro Inhibitory Activity of this compound
| Model | Readout | IC50 (nM) | Reference |
| HEK-Tie2 Xenograft | p-Tie2 Inhibition (tumor) | 2066 | |
| HEK-Tie2 Xenograft | p-p38 Inhibition (tumor) | 203 | |
| LPS-induced endotoxemia | TNFα release | 203 |
Table 2: In Vivo Efficacy of this compound
| Kinase | IC50 (nM) | Reference |
| Abl | 4 | [10][11] |
| Arg | 10 | [10][11] |
| FGFR1 | 28 | [10][11] |
| Flt1 | 47 | [10][11] |
| Flt4 | 42 | [10][11] |
| Fyn | 41 | [10][11] |
| Hck | 26 | [10][11] |
| Lyn | 25 | [10][11] |
| MINK | 26 | [10][11] |
Table 3: Off-Target Kinase Inhibition Profile of this compound
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's inhibition of the Tie-2 signaling pathway.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
Caption: A generalized experimental workflow for evaluating this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Tie-2 and p38 MAPK Kinase Assays
These assays are fundamental for determining the direct inhibitory effect of this compound on its target kinases.
-
Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the kinase of interest. The amount of phosphorylation is then quantified, often using radioactivity or luminescence.
-
Materials:
-
Recombinant human Tie-2 or p38 MAPK enzyme.
-
Kinase-specific substrate (e.g., a generic tyrosine kinase substrate for Tie-2, ATF2 for p38 MAPK).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).
-
This compound at various concentrations.
-
96-well plates.
-
Phosphocellulose paper or other capture method for radiolabeled assays.
-
Luminescence plate reader for non-radioactive assays.
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, its substrate, and this compound (or vehicle control) in the kinase assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
-
-
Procedure (Luminescence-Based Assay, e.g., ADP-Glo™):
-
Follow a similar reaction setup as the radiometric assay, but with unlabeled ATP.
-
After the kinase reaction, add a reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to kinase activity. Calculate the IC50 as above.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect the levels of phosphorylated (activated) Tie-2 and p38 MAPK in cells treated with this compound.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins. For phosphorylated proteins, antibodies that specifically recognize the phosphorylated form are used.
-
Materials:
-
Cancer cells treated with this compound.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-Tie-2, anti-phospho-p38 MAPK, and antibodies for total proteins as loading controls).[13]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of Tie-2 and p38 MAPK.
-
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., HEK-293 cells engineered to express Tie-2).[4]
-
This compound formulated for oral administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle) to the mice, typically by oral gavage, at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Compare the tumor growth in the this compound-treated group to the control group to assess efficacy.
-
Conclusion
This compound represents a promising therapeutic agent with a unique dual inhibitory mechanism against Tie-2 and p38 MAPK. This dual action allows it to combat cancer through multiple avenues, including the disruption of tumor angiogenesis, the suppression of a pro-inflammatory tumor microenvironment, and the direct inhibition of cancer cell proliferation and survival. The preclinical data strongly support its continued investigation in clinical trials for various malignancies, particularly hematological cancers like MDS and AML, where the targeted pathways are known to be key drivers of the disease. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with or interested in the further exploration of this compound and similar dual-targeting kinase inhibitors.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Pexmetinib: A Technical Guide to the Dual Inhibition of p38 MAPK and Tie-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (ARRY-614) is a potent, orally bioavailable small-molecule inhibitor targeting both p38 mitogen-activated protein kinase (MAPK) and the angiopoietin-1 receptor, Tie-2.[1][2] This dual inhibitory activity positions this compound as a compelling therapeutic candidate, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where both inflammatory signaling and angiogenesis play critical roles.[3][4] this compound's mechanism of action involves binding to the "DFG-out" conformation of both kinases, classifying it as a type 2 kinase inhibitor.[3][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's dual inhibition of p38 MAPK and Tie-2.
Core Mechanism of Action
This compound exerts its therapeutic effects by simultaneously blocking two key signaling pathways implicated in cancer pathogenesis:
-
p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of inflammatory responses. Its overactivation in the bone marrow of MDS and AML patients contributes to a pathogenic inflammatory milieu that suppresses normal hematopoiesis.[3] this compound inhibits p38α and p38β isoforms, thereby abrogating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6] This inhibition can reverse the myelosuppressive effects of these cytokines.[3]
-
Tie-2 Pathway: The Tie-2 receptor, activated by its ligand angiopoietin-1 (Ang-1), is crucial for angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[2] Elevated Ang-1 levels have been associated with higher-risk disease and reduced overall survival in MDS and AML.[3] By inhibiting Tie-2, this compound can disrupt tumor angiogenesis and directly inhibit leukemic cell proliferation.[3][6]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo potency of this compound against its primary targets and other kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) | Reference(s) |
| Tie-2 | Biochemical Assay | 1 | [1] |
| p38α | Biochemical Assay | 35 | [1] |
| p38β | Biochemical Assay | 26 | [1] |
| p-Tie-2 | HEK-Tie2 Cells | 16 | [1][7] |
| p-p38 | HEK-Tie2 Cells | 1 | [1][7] |
| p-HSP27 | HeLa Cells | 2 | [6] |
| LPS-Induced TNFα | Isolated Human PBMCs | 4.5 ± 4.1 | [1][5] |
| LPS-Induced TNFα | Human Whole Blood | 313 ± 176 | [1][6] |
| Abl | Biochemical Assay | 4 | |
| Arg | Biochemical Assay | 10 | |
| FGFR1 | Biochemical Assay | 28 | |
| Flt1 | Biochemical Assay | 47 | |
| Flt4 | Biochemical Assay | 42 | |
| Fyn | Biochemical Assay | 41 | |
| Hck | Biochemical Assay | 26 | |
| Lyn | Biochemical Assay | 25 | |
| MINK | Biochemical Assay | 26 |
Table 2: In Vivo Inhibitory Activity of this compound
| Target | Model System | IC50 (nM) | Reference(s) |
| p-Tie-2 | HEK-Tie2 Xenograft | 2066 | [1][5] |
| p-p38 | HEK-Tie2 Xenograft / LPS-induced Endotoxemia | 203 | [1][5] |
Table 3: Protein Binding Corrected In Vitro IC50 Values
| Target | Predicted Plasma Concentration for 50% Inhibition (nM) | Reference(s) |
| p-Tie-2 | 2282 | [1][5] |
| p-p38 | 172 | [1][5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of p38 MAPK and Tie-2 signaling pathways.
Caption: Western blot workflow for assessing p-Tie2 and p-p38 inhibition.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
ARRY-614: A Technical Guide on the Dual p38 MAPK and Tie-2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARRY-614, also known as pexmetinib, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie-2 receptor tyrosine kinase.[1][2][3][4][5][6] This dual inhibitory action allows ARRY-614 to modulate key signaling pathways involved in inflammation, angiogenesis, and cell survival, making it a compound of significant interest for therapeutic development, particularly in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Preclinical and clinical studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, reduce leukemic cell proliferation, and show clinical activity in heavily pretreated patient populations.[1][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to ARRY-614.
Molecular Structure and Properties
ARRY-614 is a complex synthetic molecule. Its identity and fundamental properties are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)benzyl)urea[1] |
| Synonyms | This compound, ARRY 614[9] |
| CAS Number | 945614-12-0[9] |
| Molecular Formula | C₃₁H₃₃FN₆O₃[9] |
| SMILES | FC1=CC(CNC(NC2=CC(C(C)(C)C)=NN2C3=CC=C(C)C=C3)=O)=C(OC4=CC=C(N(CCO)N=C5)C5=C4)C=C1[9] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 556.6 g/mol [9] |
| Appearance | Crystalline solid[9] |
| Solubility | 30 mg/mL in DMSO[9] |
| λmax | 310 nm[9] |
| Purity | ≥98%[9] |
Mechanism of Action
ARRY-614 is a type 2 kinase inhibitor that uniquely targets both the p38 MAPK and Tie-2 signaling pathways by binding to the "DFG-out" conformation of the kinases.[1] This dual inhibition addresses two critical pathways often dysregulated in MDS and other cancers.
-
p38 MAPK Inhibition: The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines like TNF-α.[1] Overactivation of this pathway in the bone marrow of MDS patients contributes to the suppression of healthy hematopoiesis.[1] By inhibiting p38 MAPK, ARRY-614 can abrogate the myelosuppressive effects of pro-inflammatory cytokines.[1]
-
Tie-2 Inhibition: Tie-2 is a receptor tyrosine kinase, and its ligand, angiopoietin-1 (Angpt-1), is often overexpressed in MDS and AML.[1] This dysregulation is associated with a poorer prognosis. Inhibition of Tie-2 by ARRY-614 interferes with this signaling axis, which is crucial for cell survival and proliferation.[1]
The diagram below illustrates the dual inhibitory action of ARRY-614.
Preclinical and Clinical Data
In Vitro Potency and Selectivity
ARRY-614 demonstrates high potency against its primary targets and a range of other kinases.
| Target | IC₅₀ (nM) |
| Tie-2 | 1[9][10] |
| p38α | 26[9][10] |
| p38β | 35[9][10] |
| Abl | 4[10] |
| ARG | 10[10] |
| FGFR | 28[10] |
| FLT1 | 47[10] |
| FLT4 | 42[10] |
| Fyn | 41[10] |
| HCK | 26[10] |
| LYN | 25[10] |
| MINK | 26[10] |
In cell-based assays, ARRY-614 inhibited p38-mediated HSP27 phosphorylation with an IC₅₀ of 1 nM and Tie2-dependent AKT phosphorylation with an IC₅₀ of 13 nM.[11]
Pharmacokinetics
A Phase I study in patients with low or intermediate-1 risk MDS revealed high interpatient pharmacokinetic variability.[7][8]
| Parameter | Value |
| Administration | Oral, once or twice daily[7][8] |
| Tmax (median) | ~3 hours[3] |
| Half-life (t₁/₂) at steady-state | 15-21 hours[7] |
| Formulations | Powder-in-capsule, liquid oral suspension, liquid-filled capsule[12][13] |
Different formulations have been explored to improve bioavailability and reduce variability.[12][13]
Clinical Efficacy and Safety
In a Phase I trial (NCT00916227) involving 45 patients with low or intermediate-1 risk MDS, ARRY-614 was generally well tolerated.[7][8][14]
-
Dosing: Dose escalation ranged from 400 mg to 1200 mg once daily, and 200 mg to 300 mg twice daily. The 1200 mg once-daily dose was recommended for further study.[7][8]
-
Adverse Events: The most common treatment-related adverse events were primarily Grade 1-2 and included rash, diarrhea, dry skin, fatigue, and anorexia.[7][8]
-
Efficacy: Disease responses were observed in 14 of 44 (32%) evaluable patients, with the majority having been previously treated with a hypomethylating agent.[7][8] Responses were seen across all lineages, and some patients achieved transfusion independence.[7][8]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies derived from published studies on ARRY-614.
Cell Viability Assay
This protocol is used to assess the effect of ARRY-614 on the proliferation of leukemic cell lines.
Methodology:
-
Leukemic cell lines (e.g., KG1, CMK) are cultured in RPMI supplemented with 10% FBS and 1% Penicillin/Streptomycin.[1]
-
Cells are seeded in microplates and incubated with various concentrations of ARRY-614 (dissolved in DMSO).[1]
-
Following the incubation period, a viability reagent such as Cell Titer Blue is added to each well.[1]
-
Fluorescence, which is proportional to the number of viable cells, is measured using a microplate reader.[1]
Immunoblotting for Kinase Inhibition
This protocol assesses the ability of ARRY-614 to inhibit the phosphorylation of its target kinases.
Methodology:
-
Cells (e.g., leukemic KG1 cells) are treated with a stimulant like TNF-α (10ng/ml) in the presence or absence of ARRY-614 (e.g., 10μM) for specified time periods.[1]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., phospho-p38 MAPK, p38 MAPK, MAPKAPK2, EIF4E).[1]
-
After incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.[1]
Pharmacokinetic Analysis
This protocol is used to determine the concentration of ARRY-614 in plasma over time.
Methodology:
-
In clinical trials, blood samples are collected from patients at various time points after the administration of ARRY-614.[7][15]
-
The concentration of ARRY-614 in the plasma is quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS-MS) method.[7][15]
-
The resulting plasma concentration-time data is analyzed using noncompartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.[7]
Conclusion
ARRY-614 is a promising dual inhibitor of p38 MAPK and Tie-2 with a well-defined mechanism of action and demonstrated activity in preclinical models and clinical trials for myelodysplastic syndromes. Its ability to target both inflammatory and cell survival pathways provides a unique therapeutic approach. Further investigation, particularly with optimized formulations and in combination with other agents, is warranted to fully elucidate its therapeutic potential in various oncological and inflammatory conditions.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. invivochem.net [invivochem.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting [prnewswire.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Pexmetinib: A Technical Guide to Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in oncology research due to its unique dual-targeting mechanism. It simultaneously inhibits Tie-2, a key receptor tyrosine kinase involved in angiogenesis, and p38 MAPK, a serine/threonine kinase implicated in inflammatory responses and tumor progression. This dual inhibition presents a compelling strategy for combating solid tumors by concurrently attacking the tumor vasculature and intrinsic cancer cell survival pathways. This technical guide provides an in-depth overview of the preclinical validation of this compound's targets in solid tumors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Introduction to this compound and its Targets
This compound's therapeutic potential in solid tumors stems from its ability to modulate two critical signaling axes: the Angiopoietin/Tie-2 pathway and the p38 MAPK pathway.
-
Tie-2 (Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2): Primarily expressed on endothelial cells, Tie-2 and its angiopoietin ligands (Ang1 and Ang2) are crucial regulators of vascular development, maturation, and stability. In the tumor microenvironment, this pathway is often hijacked to promote angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] By inhibiting Tie-2, this compound can disrupt tumor angiogenesis and vasculogenesis, thereby impeding tumor growth and metastasis.[3][4]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a key player in cellular responses to stress and inflammation. In cancer, its role is complex and context-dependent, influencing processes such as cell proliferation, apoptosis, and invasion.[5][6] Chronic inflammation is a hallmark of cancer, and p38 MAPK activation can contribute to a pro-tumorigenic microenvironment.[7] Inhibition of p38 MAPK by this compound can therefore suppress inflammatory cytokine production and interfere with cancer cell survival and metastasis.[8]
Preclinical Efficacy of this compound in Solid Tumors
While much of the early research on this compound focused on hematological malignancies, subsequent studies have demonstrated its potential in various solid tumor models. The following tables summarize the key quantitative data from these preclinical investigations.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) | Reference |
| Tie-2 | Enzymatic Assay | 1 | [9] |
| p38α MAPK | Enzymatic Assay | 35 | [9] |
| p38β MAPK | Enzymatic Assay | 26 | [9] |
| p-Tie-2 | HEK-293 Cells | 18 | [10] |
| p-p38 MAPK | HEK-293 Cells | 4 | [10] |
| p-HSP27 | HeLa Cells | 2 | [10] |
| MDA-MB-231 Proliferation | Breast Cancer Cells | 17,430 | [5] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Ovarian Carcinoma (A2780) | 30 mg/kg, p.o. | Additive tumor growth inhibition with Taxol | [10] |
| Breast Cancer Bone Metastasis (MDA-MB-231) | Not specified | Reduced tissue volume, length, and weight of bone metastases | [5] |
Signaling Pathways Targeted by this compound
The dual inhibition of Tie-2 and p38 MAPK by this compound leads to the modulation of complex downstream signaling cascades that are critical for tumor growth and survival.
The Angiopoietin/Tie-2 Signaling Pathway
Activation of Tie-2 by its ligand Angiopoietin-1 (Ang-1) on endothelial cells triggers a signaling cascade that promotes vessel maturation and stability. In the tumor microenvironment, Angiopoietin-2 (Ang-2) often acts as a competitive antagonist, leading to vascular destabilization and priming the endothelium for pro-angiogenic signals like VEGF. This compound's inhibition of Tie-2 disrupts these processes, leading to anti-angiogenic effects. A key downstream effector of Tie-2 signaling is the PI3K/Akt pathway, which is crucial for endothelial cell survival.[11]
Caption: this compound inhibits the Tie-2 signaling pathway.
The p38 MAPK Signaling Pathway in Cancer
The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines. In the context of cancer, its activation can have dual roles, either promoting or suppressing tumor growth depending on the cellular context.[10] In many solid tumors, chronic activation of p38 MAPK contributes to inflammation, invasion, and metastasis.[8] this compound's inhibition of p38 MAPK can block the phosphorylation of downstream targets like STAT3, leading to reduced expression of matrix metalloproteinases (MMPs) involved in invasion.[5]
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Protocols for Target Validation
The validation of this compound's targets in solid tumors involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.
Methodology:
-
Reagents: Recombinant human Tie-2 and p38α/β MAPK enzymes, appropriate kinase-specific substrates (e.g., biotinylated peptides), ATP, this compound (serially diluted), kinase assay buffer, and a detection system (e.g., HTRF, luminescence-based).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a microplate, add the recombinant kinase, the specific substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Phospho-Protein Analysis
Objective: To assess the inhibition of Tie-2 and p38 MAPK phosphorylation in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture solid tumor cell lines (e.g., MDA-MB-231, A2780) to 70-80% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Tie-2, total Tie-2, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Caption: Western Blotting workflow for target validation.
In Vivo Solid Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human solid tumor cells (e.g., A2780 ovarian cancer cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg daily). The control group receives the vehicle.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).
-
Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for target modulation).
-
Caption: In vivo xenograft study workflow.
Clinical Development in Solid Tumors
This compound has been evaluated in early-phase clinical trials for various malignancies. A Phase 1/2 clinical trial (NCT04074967) is investigating this compound in combination with nivolumab or ipilimumab for the treatment of advanced melanoma, kidney cancer, and other solid tumors.[12] While detailed results from solid tumor-specific cohorts are maturing, the rationale for these combinations is to simultaneously target tumor angiogenesis and intrinsic tumor cell signaling while enhancing the anti-tumor immune response.
Conclusion
This compound represents a promising therapeutic agent for the treatment of solid tumors due to its novel dual inhibitory mechanism against Tie-2 and p38 MAPK. Preclinical data, although more extensive in hematological malignancies, provides a strong rationale for its efficacy in solid tumors by demonstrating its ability to inhibit key pathways involved in angiogenesis, inflammation, and cancer cell survival. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound's targets in a variety of solid tumor contexts. Further research, particularly from ongoing clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound in the clinical setting for patients with solid tumors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. Angiopoietin/Tie2 signaling, tumor angiogenesis and inflammatory diseases [imrpress.com]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. p38 MAPK inhibits breast cancer metastasis through regulation of stromal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of p38 MAPK pathway in myelodysplastic syndromes
An In-Depth Technical Guide to the Role of the p38 MAPK Pathway in Myelodysplastic Syndromes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell malignancies characterized by ineffective hematopoiesis, peripheral cytopenias, and a risk of transformation to acute myeloid leukemia (AML). A growing body of evidence implicates chronic inflammation and aberrant cytokine signaling within the bone marrow microenvironment as central to MDS pathogenesis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical intracellular hub that integrates these pro-inflammatory and stress signals, driving the key pathological features of low-risk MDS. Constitutively activated in MDS hematopoietic progenitors, the p38 MAPK pathway promotes apoptosis and suppresses hematopoiesis. This activation is largely driven by cytokines such as TNF-α, IL-1β, and TGF-β, creating a pathological feedback loop that sustains the disease. Consequently, the p38α isoform has become a promising therapeutic target, with selective inhibitors demonstrating the ability to restore effective hematopoiesis in preclinical models and showing clinical activity in MDS patients. This guide provides a comprehensive overview of the p38 MAPK pathway in MDS, detailing its activation, downstream consequences, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The p38 MAPK Signaling Cascade
The p38 MAPK family comprises four isoforms (α, β, γ, δ) that function as serine/threonine kinases.[1] They are key transducers of extracellular stress signals, such as inflammatory cytokines, osmotic shock, and UV irradiation, and are involved in regulating apoptosis, inflammation, and cell differentiation.[1] The canonical activation cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK itself.[2][3] Upon activation via dual phosphorylation at a conserved Thr-Gly-Tyr motif (Thr180/Tyr182), p38 phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2 and MEF2C, to execute its cellular functions.[3]
Aberrant p38 MAPK Activation in the MDS Bone Marrow
A cardinal feature of low-risk MDS is the constitutive activation (phosphorylation) of p38 MAPK in hematopoietic progenitors within the bone marrow.[4][5] This overactivation is not a result of p38 protein overexpression but rather stems from chronic stimulation by an inflammatory microenvironment.[4] Immunohistochemical studies consistently show significantly higher levels of phospho-p38 (p-p38) in MDS patient samples compared to healthy controls. This heightened p38 activity is directly correlated with increased rates of apoptosis in hematopoietic progenitors, providing a mechanistic link to the ineffective hematopoiesis that defines the disease.[4][6]
| Parameter | MDS Patients | Control Group | P-value | Reference |
| Strong p-p38 (Myeloid Lineage) | 22/33 (67%) | 2/11 (18%) | P = .012 | [7] |
| Strong p-p38 (Megakaryocytic) | 18/23 (78%) | 3/9 (33%) | P = .035 | [7] |
| Aberrant p-p38 Activation | 13/20 (65%) | Not Reported | Not Applicable | [8] |
Table 1: Quantitative summary of p38 MAPK activation in MDS bone marrow samples from immunohistochemical studies.
Upstream Activation and Pathological Feedback in the MDS Microenvironment
The hyperactivation of p38 MAPK in MDS is driven by a complex interplay of factors within the bone marrow microenvironment.
4.1 Role of Inflammatory Cytokines Myelosuppressive and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Transforming Growth Factor-beta (TGF-β), are overproduced in the MDS marrow and are potent activators of the p38 pathway.[8][9][10][11] These cytokines bind to their respective receptors on hematopoietic stem and progenitor cells (HSPCs), initiating the intracellular kinase cascade.
4.2 The TNF-α/IL-1β Feedback Loop Crucially, the production and secretion of TNF-α and IL-1β by bone marrow mononuclear and stromal cells are themselves dependent on p38 MAPK activity.[12] This establishes a pernicious autocrine and paracrine feedback loop where p38 activation drives the production of cytokines that, in turn, further activate p38, sustaining a chronic inflammatory state that suppresses normal hematopoiesis.[12][13]
4.3 The TGF-β Signaling Axis TGF-β signals through its type I (TβRI) and type II (TβRII) receptors. In addition to the canonical Smad-dependent pathway, TβRI can activate p38 MAPK through a Smad-independent mechanism. This involves the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, to the TβRI.[12] TRAF6 then activates TGF-β-activated kinase 1 (TAK1), a MAPKKK, which directly phosphorylates and activates MKK3/6, leading to p38 activation and apoptosis.[12][14]
Downstream Consequences: Ineffective Hematopoiesis and Apoptosis
The sustained activation of p38 MAPK in MDS progenitors has two primary pathological consequences:
-
Increased Apoptosis: p38 activation is a direct driver of the increased intramedullary apoptosis characteristic of low-risk MDS.[6][15] It mediates pro-apoptotic signals that lead to the death of both clonal and normal hematopoietic progenitors, contributing significantly to peripheral cytopenias.
-
Suppression of Hematopoiesis: Overactivation of p38 inhibits the formation of both erythroid (BFU-E) and myeloid (CFU-GM) colonies.[12] This suppression of progenitor cell proliferation and differentiation is the cellular basis of ineffective hematopoiesis.
Pharmacological or genetic (siRNA) inhibition of p38α can reverse these effects, decreasing apoptosis and restoring colony-forming capacity in primary MDS bone marrow cells ex vivo.[4][5][10]
p38 MAPK as a Therapeutic Target
Given its central role as a mediator of inflammatory cytokine signaling and apoptosis, the p38 MAPK pathway, particularly the p38α isoform, is an attractive therapeutic target in MDS.[7][12] Several small molecule inhibitors have been developed and tested in both preclinical and clinical settings.
| Inhibitor | Target(s) | IC50 | Key Findings in MDS Context | Reference(s) |
| SCIO-469 | p38α | Not Reported | Increases erythroid and myeloid colony formation; protects progenitors from apoptosis. Showed modest clinical activity in a Phase I/II trial. | [4][11][12] |
| SD-282 | p38α | Not Reported | Reverses TNF-α/IFN-γ growth inhibition; enhances colony formation from MDS CD34+ cells. | [10] |
| Pexmetinib (ARRY-614) | p38 MAPK, Tie2 | p38: 1 nM (HSP27) | Phase 1 Trial: 32% overall response rate in low/int-1 risk patients. Achieved transfusion independence in RBC and platelet-dependent patients. Reduced p-p38 levels in bone marrow by 85%. | [4][8][9][16] |
| SB203580 | p38α/β | Not Reported | In vitro tool: Reverses As₂S₂-induced apoptosis in an MDS cell line. | [17] |
Table 2: Summary of p38 MAPK inhibitors and their effects in Myelodysplastic Syndromes.
The clinical data for ARRY-614 are particularly encouraging, demonstrating that targeting this pathway can lead to meaningful hematologic improvements in a patient population with limited treatment options, including those who have previously failed hypomethylating agents.[6][9]
Key Experimental Methodologies
Validating the role of p38 MAPK in MDS and assessing the efficacy of its inhibitors requires a specific set of experimental techniques.
7.1 Workflow for Assessing a Novel p38 Inhibitor
7.2 Protocol: Western Blot for Phospho-p38 MAPK
This protocol is for detecting the activated, phosphorylated form of p38 MAPK in hematopoietic cell lysates.
-
Cell Lysis:
-
Wash 1-5 x 10⁶ cells with ice-cold PBS and centrifuge.
-
Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.
-
To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
7.3 Protocol: Colony-Forming Unit (CFU) Assay
This assay measures the ability of hematopoietic progenitors to proliferate and differentiate into colonies.[19][20][21]
-
Cell Preparation:
-
Isolate mononuclear cells (MNCs) from MDS bone marrow aspirates by density gradient centrifugation (e.g., Ficoll-Paque). CD34+ cells can be further enriched using magnetic-activated cell sorting (MACS).
-
-
Plating:
-
Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
In a sterile tube, add the cells to a methylcellulose-based semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, erythropoietin) to support multilineage colony growth. The experimental condition will also contain the p38 inhibitor at the desired concentration.
-
Vortex the mixture thoroughly.
-
Dispense the mixture into 35 mm culture dishes using a syringe, ensuring no bubbles are present.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
-
Colony Scoring:
-
Using an inverted microscope, identify and count the different types of colonies based on their morphology:
-
BFU-E (Burst-Forming Unit-Erythroid): Large, reddish, multi-focal colonies.
-
CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact colonies of colorless, refractile cells.
-
CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, mixed-morphology colonies.
-
-
7.4 Protocol: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[5][15]
-
Cell Preparation:
-
Harvest 1-5 x 10⁵ cells per condition (e.g., untreated, inhibitor-treated).
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish apoptotic from necrotic cells.
-
Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Conclusion and Future Directions
The p38 MAPK pathway is unequivocally a central player in the pathophysiology of low-risk myelodysplastic syndromes. It acts as a key node that translates the inflammatory signals of the bone marrow microenvironment into the pathological outcomes of hematopoietic progenitor apoptosis and ineffective hematopoiesis. The positive feedback loop involving TNF-α and IL-1β further cements its role in sustaining the disease state.
The clinical validation of p38 MAPK inhibitors like this compound (ARRY-614) provides strong proof-of-concept for this therapeutic strategy. Future research should focus on:
-
Biomarker Development: Identifying biomarkers to predict which MDS patients are most likely to respond to p38 inhibition.
-
Combination Therapies: Exploring the synergistic potential of p38 inhibitors with other agents, such as hypomethylating agents or TGF-β pathway inhibitors.
-
Understanding Resistance: Investigating potential mechanisms of resistance to p38 inhibitors to inform next-generation drug design and treatment strategies.
Targeting the p38 MAPK pathway represents a rationally designed, mechanism-based approach to treating MDS, offering hope for improving cytopenias and quality of life for patients with this challenging disease.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting [prnewswire.com]
- 7. p38 mitogen-activated protein kinase has different degrees of activation in myeloproliferative disorders and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRAF6 Promotes Myogenic Differentiation via the TAK1/p38 Mitogen-Activated Protein Kinase and Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the p38 Map Kinase Pathway is Essential for the Antileukemic Effects of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The type I TGF-beta receptor engages TRAF6 to activate TAK1 in a receptor kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. As2S2 Mediates the ROS/P38 MAPK Signaling Pathway to Induce Apoptosis and S-Phase Arrest in Myelodysplastic Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Colony-forming unit cell (CFU-C) assays at diagnosis: CFU-G/M cluster predicts overall survival in myelodysplastic syndrome patients independently of IPSS-R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide on Tie-2 Signaling in Tumor Angiogenesis and the Therapeutic Potential of Pexmetinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Tie-2 signaling pathway is a critical regulator of vascular development, maturation, and homeostasis. Its dysregulation, particularly through the interplay of its ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), is a hallmark of tumor angiogenesis. This technical guide provides a comprehensive overview of the Tie-2 signaling cascade in the context of cancer, detailing its role in promoting the growth and survival of tumor-associated vasculature. Furthermore, this document elaborates on the mechanism of action of Pexmetinib (ARRY-614), a potent dual inhibitor of Tie-2 and p38 MAPK, and summarizes its preclinical efficacy. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development in this promising therapeutic area.
The Tie-2 Signaling Axis: A Gatekeeper of Vascular Quiescence and Activation
The Tie-2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, is a central player in the intricate process of angiogenesis.[1] Its activity is tightly controlled by its primary ligands, Ang-1 and Ang-2, which exhibit opposing effects on vascular stability.[2]
1.1. Angiopoietin-1 and Vascular Stabilization:
Under normal physiological conditions, Ang-1, secreted by perivascular cells, binds to and activates Tie-2.[3] This interaction triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain of Tie-2, initiating a signaling cascade that promotes vascular quiescence and maturation.[3] Key downstream effects of Ang-1/Tie-2 signaling include:
-
Endothelial Cell Survival: Activation of the PI3K/Akt pathway, which in turn inhibits pro-apoptotic factors like Caspase-9 and Bad, and upregulates survival proteins such as Survivin.[3]
-
Vessel Maturation: Recruitment of pericytes and smooth muscle cells to the vessel wall, strengthening the vascular structure.
-
Maintenance of Vascular Integrity: Enhancement of endothelial cell-cell junctions, reducing vascular permeability.[4]
1.2. Angiopoietin-2 and Vascular Destabilization in the Tumor Microenvironment:
In the tumor microenvironment, the balance shifts towards Ang-2, which is often overexpressed by tumor cells and activated endothelial cells in response to hypoxia and pro-angiogenic factors like VEGF-A.[3][5] Ang-2 acts as a context-dependent antagonist of Ang-1, competitively binding to Tie-2 without inducing a strong activating signal.[5][6] This leads to:
-
Vessel Destabilization: Disruption of the interaction between endothelial cells and pericytes, leading to a more permeable and less stable vasculature.[7]
-
Sensitization to Pro-angiogenic Factors: A destabilized vasculature becomes more responsive to other angiogenic stimuli, most notably VEGF, which then drives endothelial cell proliferation and migration, fueling tumor growth.[8]
The interplay between Ang-1, Ang-2, and Tie-2 is a critical determinant of vascular homeostasis versus pathological angiogenesis.
Signaling Pathway Diagram
Caption: Tie-2 Signaling Pathway in Angiogenesis.
This compound: A Dual Inhibitor of Tie-2 and p38 MAPK
This compound (ARRY-614) is an orally bioavailable small-molecule inhibitor that potently targets both Tie-2 and p38 mitogen-activated protein kinase (MAPK).[9][10] Its dual inhibitory action provides a multi-pronged approach to cancer therapy by not only disrupting tumor angiogenesis but also modulating the inflammatory tumor microenvironment.[11] this compound binds to the "DFG-out" conformation of both Tie-2 and p38 MAPK, a characteristic of type 2 kinase inhibitors.[9]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro IC50 Values of this compound
| Target | Assay System | IC50 (nM) | Reference(s) |
| Tie-2 | Kinase Assay | 1 | [12][13] |
| Tie-2 (pTie2) | HEK-293 cells | 18 | [14] |
| Tie-2 (protein-corrected) | In vitro mechanistic models | 2282 | [9][15] |
| p38α | Kinase Assay | 35 | [12][13] |
| p38β | Kinase Assay | 26 | [12] |
| p38 MAPK (p-p38) | HEK-Tie2 cells | 1 | [15] |
| p38 MAPK (protein-corrected) | In vitro mechanistic models | 172 | [9][15] |
| Abl | Kinase Assay | 4 | [12] |
| Arg | Kinase Assay | 10 | [12] |
| FGFR1 | Kinase Assay | 28 | [12] |
| Flt1 (VEGFR1) | Kinase Assay | 47 | [12] |
| Flt4 (VEGFR3) | Kinase Assay | 42 | [12] |
| Fyn | Kinase Assay | 41 | [12] |
| Hck | Kinase Assay | 26 | [12] |
| Lyn | Kinase Assay | 25 | [12] |
| MINK | Kinase Assay | 26 | [12] |
Table 2: In Vivo IC50 Values of this compound
| Target | Model System | IC50 (nM) | Reference(s) |
| Tie-2 | HEK-Tie2 xenografts (murine) | 2066 | [9][15] |
| p38 MAPK | HEK-Tie2 xenografts (murine) | 203 | [9][15] |
Experimental Protocols for Assessing Tie-2 Inhibition
To evaluate the efficacy of Tie-2 inhibitors like this compound, several key in vitro and in vivo assays are employed. The following sections provide detailed methodologies for these experiments.
Tie-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Tie-2 kinase.
Materials:
-
Recombinant human Tie-2 kinase (e.g., BPS Bioscience, Cat# 40370)[16]
-
Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 2, BPS Bioscience)[16]
-
ATP (e.g., 500 µM solution)[16]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1, 10 mg/ml)[16]
-
Test compound (this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega, Cat# V6930)[16]
-
White 96-well plates
Procedure:
-
Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.
-
Add the test inhibitor at serially diluted concentrations to the wells of a 96-well plate. Include a no-inhibitor control.
-
Add the master mix to all wells.
-
Add a solution of diluted Tie-2 kinase to all wells except the "Blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
Add ADP-Glo™ reagent to each well and incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., Medium 200PRF supplemented with LSGS)[17]
-
Basement membrane matrix (e.g., Geltrex™ or Matrigel®)[17][18]
-
Test compound (this compound) at various concentrations
-
Calcein AM fluorescent dye (for visualization)[18]
-
96-well tissue culture plates
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[19]
-
Visualize and photograph the tube formation using an inverted microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length, number of junctions, and number of loops can be measured using image analysis software.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., HEK-Tie2 cells for mechanistic studies, or a relevant cancer cell line)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Microtome and reagents for immunohistochemistry (e.g., anti-CD31 antibody for microvessel density)
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical analysis of microvessel density (e.g., using CD31 staining).
-
Another portion of the tumor can be snap-frozen for western blot analysis of target engagement (e.g., p-Tie2 and p-p38 levels).
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating a Tie-2 inhibitor.
Logical Relationship: Tie-2 Activation and Tumor Angiogenesis
The activation of the Tie-2 signaling pathway is intricately linked to the progression of tumor angiogenesis. This relationship can be visualized as a cascade of events.
Caption: Logical cascade of Tie-2's role in tumor angiogenesis.
Conclusion
The Tie-2 signaling pathway represents a compelling target for anti-angiogenic therapy in cancer. The dual inhibitory action of this compound on both Tie-2 and p38 MAPK offers a promising strategy to not only disrupt the formation of new blood vessels that fuel tumor growth but also to modulate the inflammatory tumor microenvironment. The preclinical data for this compound are encouraging, demonstrating potent inhibition of its targets and anti-tumor activity. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding of Tie-2 signaling and to develop novel therapeutics in this field. Further investigation into the clinical efficacy and safety of this compound and other Tie-2 inhibitors is warranted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Angiopoietin - Wikipedia [en.wikipedia.org]
- 3. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. corning.com [corning.com]
- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Pexmetinib (ARRY-614): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule inhibitor that exhibits a dual mechanism of action by targeting both the Tie-2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its application in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The document details the scientific rationale for its dual-target approach, comprehensive summaries of its in vitro and in vivo activities, and detailed experimental protocols for key assays. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's development journey.
Introduction
Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematologic neoplasms characterized by ineffective hematopoiesis and the expansion of malignant clonal populations in the bone marrow.[3] A key challenge in treating these diseases is the inflammatory bone marrow microenvironment, which suppresses normal hematopoietic stem cell function and promotes malignant cell survival.[3] Two key pathways implicated in the pathophysiology of MDS and AML are the Angiopoietin-1/Tie-2 signaling pathway, which is involved in vascular development and hematopoietic stem cell quiescence, and the p38 MAPK pathway, a key regulator of inflammatory cytokine production and cellular stress responses.[1][4]
This compound was developed as a dual inhibitor of Tie-2 and p38 MAPK to simultaneously target the pro-leukemic and pro-inflammatory signaling axes in these malignancies.[3] By inhibiting Tie-2, this compound aims to disrupt the supportive bone marrow microenvironment for leukemic cells. Concurrently, inhibition of p38 MAPK is intended to reduce the production of myelosuppressive inflammatory cytokines like TNF-α, thereby protecting healthy hematopoietic stem cells and potentially restoring normal hematopoiesis.[3]
Mechanism of Action
This compound is a Type II kinase inhibitor that binds to the "DFG-out" conformation of both p38 MAPK and Tie-2 kinase.[3] This binding mode stabilizes an inactive conformation of the kinases, preventing their activation and downstream signaling.
Tie-2 Signaling Pathway
The Tie-2 signaling pathway is activated by its ligand, Angiopoietin-1 (Angpt-1). In the context of hematological malignancies, this pathway is believed to promote the survival and quiescence of leukemic stem cells within the bone marrow niche. This compound's inhibition of Tie-2 blocks these pro-survival signals.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical component of the cellular response to stress and inflammatory signals. In MDS, overactivation of this pathway by cytokines like TNF-α contributes to the suppression of normal hematopoiesis. This compound's inhibition of p38 MAPK aims to mitigate these myelosuppressive effects.
Preclinical Development
In Vitro Activity
This compound has demonstrated potent inhibitory activity against both Tie-2 and p38 MAPK in a variety of in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 (nM) | Reference(s) |
| Tie-2 (p-Tie2) | HEK-Tie2 | 16 | [3] |
| p38 MAPK (p-p38) | HEK-Tie2 | 1 | [3] |
| Tie-2 | (Biochemical Assay) | 1 | [2] |
| p38α | (Biochemical Assay) | 35 | [2] |
| p38β | (Biochemical Assay) | 26 | [2] |
| LPS-induced TNFα | Human PBMCs | 4.5 ± 4.1 | [5] |
| LPS-induced TNFα | Human Whole Blood | 313 ± 176 | [5] |
| p-HSP27 | HeLa | 2 | [6] |
| Protein-Corrected IC50 | |||
| Tie2 | (Predicted in human plasma) | 2282 | [3] |
| p38 | (Predicted in human plasma) | 172 | [3] |
Cellular Assays
This compound has been shown to inhibit the proliferation of leukemic cell lines and abrogate the myelosuppressive effects of inflammatory cytokines on healthy hematopoietic cells.
Table 2: Cellular Activity of this compound
| Assay | Cell Line/System | Effect | Concentration(s) | Reference(s) |
| Cell Proliferation | KG-1, KT-1 | Reduced proliferation | 0.5 and 1 µM | [7] |
| Cytokine-mediated myelosuppression | Human CD34+ cells | Abrogated TNF-α effects | 10 µM | [3] |
| Leukemic Cell Proliferation | KT-1, CMK | Decreased viable cells | Not specified | [3] |
In Vivo Studies
Preclinical in vivo studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound.
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosing | Effect | Reference(s) |
| HEK-Tie2 Xenograft (nu/nu NCr mice) | Engineered HEK293 | Single oral dose | Inhibition of p-Tie2 and p-p38 | [1] |
| Male Swiss Webster mice | LPS-induced inflammation | 30 mg/kg, p.o. | Inhibition of TNFα and IL-6 | [6] |
| RPMI 8226 Xenografts | Multiple Myeloma | 25 mg/kg, p.o. | Tumor growth inhibition | [6] |
| A2780 Xenografts | Ovarian Carcinoma | 30 mg/kg, p.o. | Additive tumor growth inhibition with Taxol | [6] |
In Vivo IC50 Values
| Target | In Vivo System | IC50 (nM) | Reference(s) |
| Tie2 | HEK-Tie2 xenografts | 2066 | [5] |
| p38 | HEK-Tie2 xenografts | 203 | [5] |
Experimental Protocols
Preclinical Research Workflow
The preclinical evaluation of this compound followed a structured workflow from initial screening to in vivo efficacy studies.
In Vitro Phosphorylation Assays in HEK-Tie2 and HUVEC Cells
Objective: To determine the IC50 of this compound for the inhibition of Tie-2 and p38 MAPK phosphorylation in a cellular context.
Cell Lines:
-
HEK-293 cells engineered to express a doxycycline-inducible, constitutively active form of Tie-2 (HEK-Tie2).[3]
-
Human Umbilical Vein Endothelial Cells (HUVEC).[3]
Protocol:
-
Cell Culture: Culture HEK-Tie2 and HUVEC cells under standard conditions.
-
Induction/Stimulation:
-
This compound Treatment: Treat cells with varying concentrations of this compound (dissolved in 0.2% DMSO) for 2 hours.[3]
-
Cell Lysis: Lyse the cells using RIPA buffer.[3]
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Tie-2 (p-Tie2) and phosphorylated p38 (p-p38).
-
Use an antibody against a housekeeping protein (e.g., GAPDH) for normalization.
-
Detect protein bands using an appropriate secondary antibody and imaging system.
-
-
Data Analysis: Quantify band intensities and calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of leukemic cell lines.
Cell Lines: KG-1, KT-1, CMK.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL for leukemic cell lines).[8]
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
In Vivo HEK-Tie2 Xenograft Model
Objective: To evaluate the in vivo target engagement and efficacy of this compound.
Animal Model: Female nu/nu NCr mice.[1]
Protocol:
-
Tumor Cell Implantation: Inoculate 5 x 10^6 HEK-Tie2 cells subcutaneously into the flank of each mouse.[1]
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Induction of Tie-2 Expression: Administer a single dose of 30 mg/kg doxycycline in 5% sucrose to induce Tie-2 expression in the tumor cells approximately 16 hours before this compound administration.[1]
-
This compound Administration: Administer this compound orally by gavage. The vehicle used can be a suspension in 1% CMC/0.02% SDS.[1]
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At various time points after dosing, collect blood samples for pharmacokinetic analysis of this compound concentrations.
-
Harvest tumors and other tissues (e.g., lung) to assess the levels of p-Tie2 and p-p38 by western blotting.
-
-
Efficacy Assessment:
-
For efficacy studies, administer this compound on a defined schedule (e.g., daily or twice daily).
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis: Correlate plasma concentrations of this compound with target inhibition in the tumor and with anti-tumor efficacy.
Clinical Development
This compound has been evaluated in Phase I clinical trials for patients with low or intermediate-1 risk MDS.[11] A study with the clinical trial identifier NCT01496495 investigated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of oral ARRY-614.[11]
In a Phase I dose-escalation study, 45 patients received this compound either once or twice daily. The treatment was generally well-tolerated, with the most common treatment-related adverse events being grade 1-2 rash, diarrhea, dry skin, fatigue, and anorexia. Hematologic improvements were observed in 14 of 44 evaluable patients (32%). Notably, 3 of 25 red blood cell transfusion-dependent patients and 5 of 7 platelet transfusion-dependent patients achieved transfusion independence.[11]
Conclusion
This compound (ARRY-614) is a novel dual inhibitor of Tie-2 and p38 MAPK that has shown promise in preclinical models of MDS and AML. Its unique mechanism of action, targeting both the leukemic cell and its supportive microenvironment, provides a strong rationale for its development. The preclinical data demonstrate potent in vitro and in vivo activity, leading to its evaluation in clinical trials. The results from the initial clinical studies in MDS patients are encouraging, showing an acceptable safety profile and signs of clinical activity, particularly in improving cytopenias. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in hematological malignancies and potentially other indications where Tie-2 and p38 MAPK signaling are implicated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT (Assay protocol [protocols.io]
- 11. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pexmetinib's Potency Profile: An In-depth Technical Guide to its In Vitro Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Pexmetinib (ARRY-614) against a panel of kinases. The presented data, experimental methodologies, and pathway visualizations are intended to support further research and development efforts involving this compound.
In Vitro IC50 Values of this compound
This compound has demonstrated potent inhibitory activity against several kinases, with dual-targeting capabilities towards Tie-2 and p38 MAPK. The half-maximal inhibitory concentrations (IC50) from various in vitro assays are summarized below.
| Kinase Target | IC50 (nM) | Experimental Context |
| Primary Targets | ||
| Tie-2 | 1[1][2] | Biochemical Assay |
| p38α MAPK | 35[1][2] | Biochemical Assay |
| p38β MAPK | 26[1][2] | Biochemical Assay |
| Secondary Targets | ||
| Abl | 4[1][2] | Biochemical Assay |
| Arg | 10[1][2] | Biochemical Assay |
| FGFR1 | 28[1] | Biochemical Assay |
| Flt1 | 47[1] | Biochemical Assay |
| Flt4 | 42[1] | Biochemical Assay |
| Fyn | 41[1] | Biochemical Assay |
| Hck | 26[1] | Biochemical Assay |
| Lyn | 25[1] | Biochemical Assay |
| MINK | 26[1] | Biochemical Assay |
| Cellular Assays | ||
| p-Tie-2 | 4 | HEK-293 Cells[3] |
| p-p38 MAPK | 18 | HEK-293 Cells[3] |
| p-HSP27 | 2 | HeLa Cells[3] |
| LPS-Induced TNFα | 4.5 | Isolated PBMCs[3] |
| LPS-Induced TNFα | 313 | Human Whole Blood[3] |
Experimental Protocols: Kinase Inhibition Assays
The determination of IC50 values for this compound is typically achieved through various in vitro kinase assays. Below are generalized, detailed methodologies for common assay formats.
Biochemical Kinase Inhibition Assay (Luminescent)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant Kinase (e.g., p38α, Tie-2)
-
Kinase-specific substrate
-
This compound (or other inhibitors) at various concentrations
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays measure the phosphorylation of a substrate by a kinase, utilizing fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Materials:
-
Recombinant Kinase
-
Biotinylated kinase-specific substrate
-
This compound (or other inhibitors)
-
ATP
-
Kinase Assay Buffer
-
Europium-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF Detection Buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of the kinase, biotinylated substrate, and ATP in the kinase assay buffer.
-
Kinase Reaction: In a multiwell plate, dispense the this compound dilutions or vehicle control. Add the kinase and the biotinylated substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Second Incubation: Incubate the plate for a specified period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal). The ratio is directly proportional to the amount of phosphorylated substrate. Determine the IC50 value from the dose-response curve of the HTRF ratio versus the inhibitor concentration.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Pexmetinib in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a clear need for novel therapeutic strategies. Pexmetinib (ARRY-614), a dual inhibitor of the Tie-2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK), has emerged as a promising agent in preclinical studies. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in AML, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows. The presented data is primarily derived from the seminal work of Bachegowda et al. in "this compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia," published in Cancer Research in 2016.[1]
Introduction to this compound and its Rationale in AML
This compound is a small molecule inhibitor targeting two key signaling nodes implicated in AML pathogenesis:
-
Tie-2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): The receptor for angiopoietins, particularly Angiopoietin-1 (Angpt-1), which is overexpressed in MDS/AML samples. The Angpt-1/Tie-2 pathway is implicated in promoting quiescence and self-renewal in hematopoietic stem cells (HSCs), characteristics that are co-opted by leukemic stem cells.[1]
-
p38 MAPK (Mitogen-Activated Protein Kinase): A stress-activated protein kinase involved in inflammation, cell cycle regulation, and apoptosis. Overactivation of the p38 MAPK pathway by inflammatory cytokines like TNF-α contributes to the suppression of normal hematopoiesis in the bone marrow microenvironment of MDS and AML.[1]
By dually inhibiting Tie-2 and p38 MAPK, this compound is designed to both suppress malignant cell growth and ameliorate the inflammatory, myelosuppressive tumor microenvironment.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay System | IC50 (nM) | Reference |
| Tie-2 | Biochemical Assay | 1 | [2] |
| p38α | Biochemical Assay | 35 | [2] |
| p38β | Biochemical Assay | 26 | [2] |
| p-Tie-2 | HEK-Tie2 Cells | 16 | [1] |
| p-p38 | HEK-Tie2 Cells | 1 | [1] |
Table 2: Protein-Binding Corrected and In Vivo IC50 Values
| Parameter | Tie2 (nM) | p38 (nM) | Reference |
| Protein-Corrected In Vitro IC50 | 2282 | 172 | [1] |
| In Vivo IC50 (HEK-Tie2 Xenograft) | 2066 | 203 | [1] |
Table 3: Activity of this compound in AML Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| KG-1 | Cell Viability | Significant inhibition of proliferation | Dose-dependent | [1] |
| CMK | Cell Viability | Significant inhibition of proliferation | Dose-dependent | [1] |
| KG-1 | Western Blot | Abrogation of TNF-α induced p38 MAPK activation | 10 µM | [1] |
Note: Specific IC50 values for the inhibition of proliferation in KG-1 and CMK cell lines were not explicitly stated in the primary publication. The data was presented graphically, demonstrating a dose-dependent inhibition.
Key Preclinical Experimental Protocols
This section provides a detailed breakdown of the methodologies employed in the preclinical assessment of this compound in AML.
Cell Lines and Reagents
-
AML Cell Lines: KG-1 and CMK cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
This compound (ARRY-614): The compound was obtained from Array BioPharma, dissolved in DMSO to a stock concentration of 100 mM, and stored at -20°C.
Cell Viability Assay
This protocol was used to assess the effect of this compound on the proliferation of AML cell lines.
Workflow:
Cell Viability Assay Workflow
-
Cell Seeding: AML cells (KG-1 or CMK) are seeded into 96-well plates at a predetermined density.
-
Compound Addition: this compound is added to the wells at a range of concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Cell Titer-Blue® Viability Assay reagent (Promega) is added to each well.
-
Fluorescence Reading: After a further incubation period, the fluorescence is measured using a microplate reader to determine the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the inhibitory effect of this compound.[1]
Western Blotting for Phospho-Protein Analysis
This protocol was used to determine the effect of this compound on the phosphorylation status of Tie-2 and p38 MAPK.
Workflow:
Western Blotting Workflow
-
Cell Treatment and Lysis: Cells are treated with this compound and/or a stimulating agent (e.g., TNF-α for p38 activation). After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38 or anti-phospho-Tie-2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using a chemiluminescent substrate.[1]
In Vivo Target Inhibition Study (HEK-Tie2 Xenograft Model)
This study was designed to confirm that this compound can inhibit its targets in a living organism.
Workflow:
In Vivo Target Inhibition Workflow
-
Xenograft Establishment: Immunocompromised mice are subcutaneously injected with HEK-293 cells engineered to express a constitutively active form of Tie-2.
-
Treatment: Once tumors are established, mice are treated with a single oral dose of this compound.
-
Sample Collection: At various time points after dosing, blood and tumor samples are collected.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Plasma concentrations of this compound are measured (PK), and the levels of phosphorylated Tie-2 and p38 in the tumor tissue are quantified by western blotting or another suitable method (PD).
-
PK/PD Correlation: The relationship between the plasma concentration of this compound and the degree of target inhibition in the tumor is determined to establish an in vivo IC50.[1]
Note: While this in vivo study confirms target engagement, the primary publication did not report on the efficacy of this compound in a dedicated AML xenograft model for tumor growth inhibition.
Signaling Pathway Analysis
This compound exerts its effects by intervening in the Angpt-1/Tie-2 and inflammatory cytokine/p38 MAPK signaling pathways.
This compound's Dual Inhibition Mechanism in AML
Conclusion
The preclinical data for this compound in AML provides a strong rationale for its clinical development. By dually targeting Tie-2 and p38 MAPK, this compound has demonstrated the potential to both inhibit leukemic cell proliferation and mitigate the suppressive effects of the inflammatory bone marrow microenvironment. The in vitro studies have established its potency against its intended targets and its activity in AML cell lines. While in vivo efficacy data in a dedicated AML model is not yet published, the target engagement studies confirm its activity in a live organism. This technical guide consolidates the key preclinical findings and methodologies, offering a valuable resource for researchers and drug developers in the field of AML therapeutics. Further investigation, particularly in in vivo AML models, will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pexmetinib: In Vitro Experimental Protocols for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (also known as ARRY-614) is a potent and orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] This dual inhibition allows this compound to modulate distinct and critical signaling pathways involved in cancer and other diseases. In preclinical studies, this compound has demonstrated efficacy in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) by inhibiting leukemic cell proliferation and mitigating the myelosuppressive effects of inflammatory cytokines.[4][5]
This document provides detailed application notes and standardized protocols for the in vitro use of this compound in cell culture experiments, designed to assist researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of Tie-2 and p38 MAPK, thereby blocking their downstream signaling cascades. The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation, and its overactivation can lead to apoptosis in hematopoietic stem and progenitor cells.[4] The Angiopoietin-1/Tie-2 pathway is implicated in angiogenesis and cell survival.[4] By inhibiting both, this compound can simultaneously suppress malignant cell growth and support normal hematopoiesis.[4] In the context of osteoclast formation, this compound has been shown to suppress the p38-mediated activation of STAT3, which in turn regulates the transcription of NFATc1.[6]
Signaling Pathway
Caption: this compound inhibits Tie-2 and p38 MAPK signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound across various targets and cell lines.
Table 1: this compound IC50 Values for Target Kinases
| Target Kinase | IC50 (nM) |
| Tie-2 | 1 |
| p38α | 35 |
| p38β | 26 |
| Abl | 4 |
| Arg | 10 |
| FGFR1 | 28 |
| Flt1 | 47 |
| Flt4 | 42 |
| Fyn | 41 |
| Hck | 26 |
| Lyn | 25 |
| MINK | 26 |
| Data sourced from MedchemExpress and Cayman Chemical.[1][3] |
Table 2: this compound IC50 Values in Cellular Assays
| Cell Line/Assay Type | IC50 (nM) |
| HEK-293 (p38 MAPK) | 4 |
| HEK-293 (Tie-2) | 18 |
| HeLa (phospho-HSP27) | 2 |
| Isolated PBMCs (LPS-Induced TNFα) | 4.5 |
| Human Whole Blood (LPS-Induced TNFα) | 313 |
| HEK-Tie2 xenografts (p-Tie-2 inhibition) | 16 |
| HEK-Tie2 xenografts (p-p38 inhibition) | 1 |
| Data sourced from Selleck Chemicals and a study published in Cancer Research.[2][4] |
Table 3: Protein Binding Corrected In Vitro IC50 Values
| Target | Predicted Plasma Concentration for 50% Inhibition (nM) |
| pTie2 | 2282 |
| p-p38 | 172 |
| These values are corrected for human protein binding.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (e.g., from Array BioPharma)[4]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions and published literature, this compound is soluble in DMSO.[3][4]
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 55.66 mg of this compound (MW: 556.63 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[4]
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a resazurin-based assay (e.g., CellTiter-Blue®).[4]
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., KG-1, KT-1)[3]
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (100 mM in DMSO)
-
CellTiter-Blue® Cell Viability Assay kit (Promega) or similar
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Following incubation, add the CellTiter-Blue® reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Phospho-Protein Analysis
This protocol is for determining the inhibitory effect of this compound on the phosphorylation of its targets, such as Tie-2 and p38 MAPK.
Caption: Workflow for Western Blotting analysis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or HEK-293 cells engineered to express Tie-2 (HEK-Tie2)[4]
-
Recombinant Angiopoietin-1 (Angpt-1) or Anisomycin to activate Tie-2 or p38, respectively[4]
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-Tie2, phospho-p38, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membrane
Procedure:
-
Culture HUVECs or HEK-Tie2 cells to 70-80% confluency.
-
For HUVECs, pre-treat with 1 µg/mL anisomycin or 0.1 µg/mL Angpt-1 for 1 hour to activate p38 or Tie-2, respectively.[4] For HEK-Tie2 cells, induce Tie-2 expression with doxycycline 24 hours prior to treatment.[4]
-
Treat the cells with varying concentrations of this compound for 2 hours.[4]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein or a loading control.
Clonogenic (Colony Formation) Assay
This assay assesses the effect of this compound on the ability of single cells to form colonies, indicating its impact on cell proliferation and survival.
Materials:
-
Primary patient samples (e.g., MDS or AML) or cell lines[4]
-
Methylcellulose-based medium (e.g., Stem Cell Technologies H4435)[4]
-
This compound
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of the primary cells or cell lines.
-
Add the cells to the methylcellulose medium containing different concentrations of this compound or a vehicle control.
-
Plate the cell-methylcellulose mixture into 35 mm dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-17 days.[4]
-
Count the number of colonies (typically defined as clusters of >50 cells) under a microscope.
-
Calculate the colony formation efficiency and compare the treated groups to the control. For primary hematopoietic cells, colonies can be further characterized as erythroid (BFU-E) and myeloid (CFU-GM).[4]
Conclusion
This compound is a promising dual inhibitor of Tie-2 and p38 MAPK with demonstrated in vitro activity against leukemic cells and the ability to reverse cytokine-induced myelosuppression. The protocols provided here offer a standardized framework for researchers to investigate the cellular effects of this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pexmetinib Stock Solutions for Assays
Introduction
Pexmetinib, also known as ARRY-614, is a potent, orally bioavailable dual inhibitor of Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] It has demonstrated efficacy in preclinical models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][4] this compound functions by inhibiting the Angiopoietin-1/Tie-2 signaling pathway, which is crucial for hematopoietic stem cell quiescence and self-renewal, and by abrogating the effects of the pro-inflammatory p38 MAPK pathway.[4] Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These notes provide detailed protocols for the preparation and storage of this compound stock and working solutions.
Quantitative Data Summary
The physical, chemical, and solubility properties of this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | ARRY-614 | [3][5] |
| Molecular Formula | C₃₁H₃₃FN₆O₃ | [2][6] |
| Molecular Weight | 556.63 g/mol | [2][5][6] |
| Purity | ≥98% | [3] |
| Formulation | Crystalline Solid | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 125 mg/mL | 224.57 mM | Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1][2][6] |
| DMSO | 100 mg/mL | 179.65 mM | [2] |
| DMSO | 30 mg/mL | 53.90 mM | [3] |
| Ethanol | 100 mg/mL | 179.65 mM | [2] |
| Water | Insoluble | Insoluble | [2] |
Note: If precipitation occurs, gentle warming (e.g., at 37°C) or sonication can be used to aid dissolution.[6][7]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [2][5] |
| Stock Solution in Solvent | -80°C | 6 - 12 months | [1][2][8] |
| Stock Solution in Solvent | -20°C | 1 month | [1][2][8] |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][8]
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various assays.
Materials:
-
This compound (ARRY-614) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.1 mol/L × 0.001 L × 556.63 g/mol × 1000 mg/g = 55.66 mg
-
-
Weighing: Accurately weigh 55.66 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the tube for a few minutes or warm it gently at 37°C.[6][7] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, clearly labeled tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution is diluted in a cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[9]
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, to get a 1 mM solution, dilute 10 µL of the 100 mM stock into 990 µL of sterile culture medium. This stepwise process helps prevent the compound from precipitating out of the solution.[9]
-
Final Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 1 µM working solution in 10 mL of medium, add 10 µL of the 1 mM intermediate solution to the 10 mL of medium.
-
Control Sample: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug.[9] For the example above, this would be a 1:1000 dilution of the DMSO-containing intermediate buffer.
-
Application: Mix well and immediately add the prepared media to your cell cultures. Typical concentrations used in cell proliferation assays range from 0.5 µM to 1 µM.[3]
Protocol 3: Preparation of Formulations for In Vivo Animal Studies
In vivo formulations require specific vehicles to ensure solubility and bioavailability. These solutions should be prepared fresh on the day of dosing.[1]
Example Formulation (using PEG300, Tween-80, and Saline): [1] This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Procedure:
-
Prepare DMSO Stock: Prepare a concentrated this compound stock in DMSO (e.g., 20.8 mg/mL).[1]
-
Mixing Solvents: In a sterile tube, add the required volumes of each component sequentially. For 1 mL of the final formulation:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock in DMSO. Mix well.
-
Add 50 µL of Tween-80. Mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Concentration: This procedure yields a final this compound concentration of 2.08 mg/mL.[1] The solution should be clear. If precipitation is observed, gentle warming or sonication may be required.
-
Administration: Use the freshly prepared solution for animal dosing as per the experimental design.
Alternative In Vivo Formulations:
-
SBE-β-CD Formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
-
Corn Oil Formulation: 10% DMSO, 90% Corn Oil.[1]
This compound Signaling Pathway
This compound exerts its effects by simultaneously inhibiting two key signaling pathways. It blocks the Tie-2 receptor, which is activated by Angiopoietin-1 (Angpt-1), and it inhibits p38 MAPK, a kinase activated by cellular stress and inflammatory cytokines like TNF-α.[4] This dual inhibition impacts processes such as cell proliferation, hematopoiesis, and inflammation.[1][4]
Caption: this compound dually inhibits Tie-2 and p38 MAPK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. biocrick.com [biocrick.com]
- 7. This compound | Autophagy | p38 MAPK | Tie-2 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Assessing p38 MAPK Activation with Pexmetinib using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Tie-2 receptor tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli and stresses, including inflammatory cytokines and environmental hardships.[6][7] Activation of p38 MAPK involves the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[6][8] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, thereby modulating cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][6]
Given its role in various pathological conditions, including cancer and inflammatory diseases, the p38 MAPK pathway is a significant target for therapeutic intervention.[1][9] this compound has been shown to effectively inhibit p38 MAPK activation and subsequent downstream signaling.[1][9] This application note provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on p38 MAPK activation in a cellular context.
Data Presentation
The inhibitory activity of this compound on p38 MAPK has been quantified across various cellular models. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for p38 MAPK phosphorylation.
| Cell Line/System | Activator | IC50 for p-p38 Inhibition | Reference |
| HEK-Tie2 cells | Basal | 1 nM | [1][5] |
| HUVECs | Anisomycin (1 µg/mL) | Not explicitly stated, but inhibition is demonstrated. | [1] |
| KG1 leukemic cells | TNF-α | Complete abrogation of activation demonstrated. | [1] |
| Isolated PBMCs | LPS | 4.5 ± 4.1 nM (for LPS-induced TNFα release as a measure of p38 inhibition) | [1][2] |
| Human Whole Blood | LPS | 313 ± 176 nM (for LPS-induced TNFα release as a measure of p38 inhibition) | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for assessing this compound's inhibitory activity.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK-Tie2, KG1, MDA-MB-231, or other appropriate cell lines.
-
This compound (ARRY-614): Prepare stock solutions in DMSO.[2]
-
p38 MAPK Activator: Anisomycin, TNF-α, or other relevant stimuli.
-
Cell Lysis Buffer: RIPA buffer is commonly used for phosphoprotein analysis.[1][9][10] Supplement with protease and phosphatase inhibitor cocktails immediately before use.[10]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phosphoprotein detection, BSA is often preferred to avoid background from phosphoproteins in milk.[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
For experiments involving a p38 MAPK activator, serum-starve the cells for a specified period (e.g., 16 hours) if necessary to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a designated time (e.g., 2 hours).[1]
-
If applicable, stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL anisomycin or TNF-α) for a short period (e.g., 15-30 minutes) prior to lysis.[1]
Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifugation at 12,000-14,000 x g for 15-20 minutes at 4°C.[9][13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[9]
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[14]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
Stripping and Re-probing
-
To detect total p38 MAPK and a loading control on the same membrane, the membrane can be stripped of the phospho-p38 antibody.
-
Incubate the membrane in a stripping buffer (commercial or lab-prepared) according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Repeat the antibody incubation steps with the primary antibody for total p38 MAPK, followed by the loading control antibody.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-p38 MAPK band to the intensity of the total p38 MAPK band for each sample.
-
Further normalize to the loading control (e.g., GAPDH) to account for any loading inaccuracies.
-
Plot the normalized phospho-p38 MAPK levels against the concentration of this compound to determine the inhibitory effect.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on p38 MAPK activation using Western blotting. By following these detailed steps, researchers can effectively quantify the potency of this compound and investigate its mechanism of action within the p38 MAPK signaling pathway. Careful optimization of cell treatment conditions and antibody concentrations may be necessary for specific cell lines and experimental setups.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ARRY-614 | p38 MAPK/Tie-2 Inhibitor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. This compound suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventbiotech.com [inventbiotech.com]
- 11. biocompare.com [biocompare.com]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Pexmetinib Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (ARRY-614) is a potent, orally bioavailable small-molecule inhibitor with a dual mechanism of action, targeting both p38 mitogen-activated protein kinase (MAPK) and Tie-2 kinase.[1][2][3] The p38 MAPK pathway is a critical regulator of inflammatory cytokine production and is often dysregulated in various cancers.[2][3] Tie-2, a receptor tyrosine kinase, plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.[2][3] By inhibiting both of these pathways, this compound presents a promising therapeutic strategy for various malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4]
These application notes provide detailed protocols for a suite of cell-based assays to enable researchers to effectively evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to assess the impact of this compound on cell viability, its ability to inhibit the p38 MAPK and Tie-2 signaling pathways, and its functional consequences on cell proliferation and inflammatory responses.
This compound Signaling Pathways
This compound exerts its effects by interfering with two key signaling cascades. The diagrams below illustrate the targeted pathways and the experimental approaches to measure the inhibitory action of this compound.
Data Presentation: Summary of this compound In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound across various cell-based assays.
Table 1: this compound IC50 Values for Kinase Inhibition
| Target Kinase | Cell Line | Assay Type | IC50 (nM) | Reference |
| p38 MAPK | HEK-293 | In-cell assay | 4 | [1] |
| Tie-2 | HEK-293 | In-cell assay | 18 | [1] |
| p-HSP27 | HeLa | In-cell assay | 2 | [1] |
| p-p38 | HEK-Tie2 | Western Blot | 1 | [5] |
| p-Tie2 | HEK-Tie2 | Western Blot | 16 | [5] |
| p38α | - | Biochemical Assay | 35 | [3] |
| p38β | - | Biochemical Assay | 26 | [3] |
Table 2: this compound IC50 Values in Functional Cell-Based Assays
| Functional Readout | Cell Type | IC50 (nM) | Reference |
| LPS-Induced TNFα Production | Isolated PBMCs | 4.5 | [1] |
| LPS-Induced TNFα Production | Human Whole Blood | 313 | [1] |
Experimental Protocols
Cell Viability Assay using CellTiter-Blue®
This protocol measures cell viability by quantifying the conversion of the redox dye resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
This compound (e.g., from Array BioPharma)
-
CellTiter-Blue® Cell Viability Assay kit (e.g., Promega)
-
Appropriate cancer cell line (e.g., KG1, CMK)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Protocol Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background fluorescence measurement.
-
-
Cell Treatment:
-
After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average background fluorescence from all readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis of p-p38 MAPK and p-Tie2
This protocol details the detection of phosphorylated p38 MAPK and Tie-2 to assess the inhibitory activity of this compound on its primary targets.
Materials:
-
This compound
-
Appropriate cell line (e.g., HEK-293, KG1, or HEK-Tie2 cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), rabbit anti-p38 MAPK, rabbit anti-phospho-Tie2, rabbit anti-Tie2
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol Workflow:
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control. For pathway activation, cells can be stimulated with an appropriate agonist (e.g., TNF-α for p38, Ang-1 for Tie-2) prior to or concurrently with this compound treatment.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total p38 MAPK) or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software and express the level of phosphorylated protein relative to the total protein.
-
Clonogenic Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
For suspension cells: Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Protocol Workflow:
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Count viable cells and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. For suspension cells, mix the cells with a methylcellulose-based medium before plating.
-
-
Treatment:
-
Allow adherent cells to attach for a few hours before adding this compound at various concentrations. For suspension cells, this compound can be added directly to the methylcellulose medium.
-
Treatment can be continuous (drug present throughout the incubation) or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO2 incubator, allowing colonies to form. The medium can be carefully changed every 3-4 days if necessary.
-
-
Staining and Counting:
-
Once colonies in the control wells are visible and contain at least 50 cells, aspirate the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain with 0.5% crystal violet solution for 10-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these detailed protocols, researchers can obtain reliable and reproducible data on the compound's efficacy in inhibiting its target pathways, reducing cell viability, and impairing the long-term proliferative potential of cancer cells. The provided quantitative data and signaling pathway diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. real-research.com [real-research.com]
- 2. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pexmetinib in Combination with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (ARRY-614) is an orally bioavailable small-molecule inhibitor targeting both p38 mitogen-activated protein kinase (MAPK) and the angiopoietin-1 receptor, Tie-2.[1][2] The p38 MAPK pathway is a crucial regulator of inflammatory cytokine production and is often upregulated in cancer cells, contributing to cellular proliferation and survival.[3] Tie-2 is an endothelial cell-specific receptor activated by angiopoietins, playing a key role in angiogenesis.[3][4] By dual-targeting these pathways, this compound has demonstrated potential anti-inflammatory, anti-angiogenic, and antineoplastic activities in various preclinical models.[2][3]
Recent preclinical studies have explored the combination of this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs). The rationale for this combination lies in the potential of this compound to modulate the tumor microenvironment (TME), making it more susceptible to an anti-tumor immune response. Inhibition of p38 MAPK can suppress the production of immunosuppressive cytokines and may enhance the infiltration and activity of T-cells within the tumor.[5] These application notes provide a summary of key preclinical findings and detailed protocols for investigating the synergistic effects of this compound and immunotherapy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Reference |
| Tie-2 | 1 | Not Specified | [6] |
| p38α | 35 | Not Specified | [6] |
| p38β | 26 | Not Specified | [6] |
| p-Tie2 | 16 | HEK-Tie2 cells | [2][7] |
| p-p38 | 1 | HEK-Tie2 cells | [2][7] |
| p38 MAPK | 4 | HEK-293 cells | [8] |
| Tie-2 | 18 | HEK-293 cells | [8] |
| phospho-HSP27 | 2 | HeLa cells | [8] |
| LPS-Induced TNFα | 4.5 | Isolated PBMCs | [8] |
| LPS-Induced TNFα | 313 | Human whole blood | [8] |
Table 2: In Vivo Efficacy of this compound in Combination with Immune Checkpoint Inhibitors in Syngeneic Mouse Models
| Tumor Model | Treatment Groups | Outcome | Reference |
| EMT6 (Breast Cancer) | This compound + anti-CTLA4 | Improved survival and reduced tumor growth compared to monotherapies. | [5] |
| CT26 (Colorectal Carcinoma) | This compound + anti-PD1 | Improved survival and reduced tumor growth compared to monotherapies. | [5] |
Signaling Pathways and Experimental Workflows
Caption: this compound dual-inhibits Tie-2 and p38 MAPK signaling pathways.
Caption: Workflow for preclinical evaluation of this compound and immunotherapy.
Experimental Protocols
Protocol 1: In Vivo Syngeneic Tumor Model
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
1. Cell Culture:
-
Culture EMT6 (breast cancer) or CT26 (colorectal carcinoma) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Tumor Implantation:
-
Use 6-8 week old female BALB/c mice.
-
Resuspend harvested tumor cells in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Treatment Administration:
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Immune Checkpoint Inhibitor (ICI) alone (e.g., anti-PD-1 or anti-CTLA-4)
-
This compound in combination with ICI
-
-
This compound Administration:
-
ICI Administration:
4. Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee guidelines.
-
Record survival data for Kaplan-Meier analysis.
Protocol 2: T-cell Migration Assay
This in vitro assay assesses the ability of tumor cells treated with this compound to attract T-cells.
1. Preparation of Conditioned Media:
-
Plate human cancer cells (e.g., melanoma or lung cancer cell lines) and treat with either vehicle or this compound for 24-48 hours.
-
Collect the cell culture supernatant (conditioned media) and centrifuge to remove cellular debris.
-
Store the conditioned media at -80°C until use.
2. T-cell Migration:
-
Use a transwell migration system (e.g., 8 µm pore size).
-
Add the conditioned media to the lower chamber of the transwell plate.
-
Place Jurkat T-cells (or other suitable T-cell line) in the upper chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).
3. Quantification of Migration:
-
Count the number of T-cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Compare the migration of T-cells towards conditioned media from this compound-treated versus vehicle-treated cancer cells. An increase in migration towards the this compound-conditioned media suggests that this compound treatment of tumor cells induces the secretion of T-cell chemoattractants.[5]
Concluding Remarks
The preclinical data strongly suggest that this compound, through its dual inhibition of p38 MAPK and Tie-2, can enhance the efficacy of immune checkpoint inhibitors.[5] This combination therapy appears to reduce tumor growth and improve survival in preclinical cancer models. The provided protocols offer a framework for further investigation into the synergistic effects of this compound and immunotherapy, which may ultimately inform the design of future clinical trials. Further research is warranted to fully elucidate the impact of this combination on the tumor microenvironment and to identify predictive biomarkers for patient selection.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Pexmetinib: A Potent Dual Inhibitor of Tie-2 and p38 MAPK for Angiogenesis Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (also known as ARRY-614) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Tie-2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Both Tie-2 and p38 MAPK are critical mediators in the complex process of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The unique dual inhibitory action of this compound makes it a valuable tool for investigating the signaling pathways that govern angiogenesis and for the development of novel anti-angiogenic therapies.
The Angiopoietin (Ang)/Tie-2 signaling axis is a key regulator of vascular development and maturation.[1][4] Angiopoietin-1 (Ang-1), the primary ligand for the Tie-2 receptor, promotes vascular stability and quiescence. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist, leading to vascular destabilization and thereby priming the endothelium for angiogenic stimuli. By inhibiting Tie-2, this compound can disrupt these signaling cascades, leading to an anti-angiogenic effect.
The p38 MAPK pathway is a stress-activated kinase pathway that plays a significant role in cellular responses to inflammatory cytokines and environmental stress. In the context of angiogenesis, p38 MAPK is involved in regulating endothelial cell migration, proliferation, and survival.[5] Inhibition of p38 MAPK by this compound can therefore suppress these key angiogenic processes.
This document provides detailed protocols for utilizing this compound in two standard angiogenesis assays: the in vitro Endothelial Cell Tube Formation Assay and the ex vivo Aortic Ring Assay. It also presents a summary of the expected quantitative outcomes and a diagram of the relevant signaling pathways.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets, providing a basis for dose-selection in in vitro and ex vivo angiogenesis assays.
| Target | Cell Line/System | IC50 | Reference |
| Tie-2 | Mechanistic Assay | 16 nM | |
| p38 MAPK | Mechanistic Assay | 1 nM | [4] |
| Tie-2 | HUVEC (Angpt-1 stimulated) | Protein-corrected: 2282 nM | [2] |
| p38 MAPK | HUVEC (anisomycin-stimulated) | Protein-corrected: 172 nM | [2] |
| p38α | Biochemical Assay | 35 nM | |
| p38β | Biochemical Assay | 26 nM | [6] |
Signaling Pathway Inhibition by this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by concurrently inhibiting the Tie-2 and p38 MAPK signaling pathways. The following diagram illustrates the key components of these pathways and the points of inhibition by this compound.
Caption: this compound inhibits angiogenesis by targeting Tie-2 and p38 MAPK.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for inhibition (e.g., Suramin)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[4][7]
-
Cell Preparation: Culture HUVECs in EGM-2 until they reach 70-90% confluency. One day prior to the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5-1% FBS for 18-24 hours.
-
Cell Seeding: Harvest the serum-starved HUVECs using a gentle cell dissociation reagent. Resuspend the cells in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in basal medium. Based on the IC50 values, a suggested concentration range is 10 nM to 10 µM. Prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive inhibitor control.
-
Assay Assembly: Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the BME-coated plate. Immediately add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under an inverted microscope.
-
Visualization and Quantification:
-
Phase Contrast Imaging: Capture images of the tube network at various time points.
-
Fluorescent Imaging (Optional): 30 minutes before the end of the incubation, add Calcein AM to a final concentration of 2 µg/mL and incubate in the dark.[8] Capture fluorescent images.
-
Quantification: Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin.[3] Quantify parameters such as total tube length, number of junctions, and number of meshes.
-
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay with this compound.
Ex Vivo Aortic Ring Assay
This assay provides a more complex model of angiogenesis, assessing the sprouting of microvessels from a cross-section of an aorta embedded in a 3D matrix.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Collagen Type I or BME
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for angiogenesis (e.g., VEGF)
-
24-well or 48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse according to approved institutional guidelines. Dissect the thoracic aorta and place it in a sterile petri dish containing cold EBM.
-
Ring Preparation: Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick rings using a scalpel.[9]
-
Matrix Embedding:
-
Collagen Gel: Prepare a neutralized collagen solution on ice. Pipette a layer of collagen into each well of a pre-chilled 24- or 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring on top of the collagen layer. Add a second layer of collagen to embed the ring.[10]
-
BME: Pipette a layer of BME into a pre-chilled well and allow it to polymerize. Place the aortic ring on top and cover with another layer of BME.[9]
-
-
Treatment: After the matrix has solidified, add EBM containing the desired concentrations of this compound (e.g., 100 nM to 10 µM), vehicle control, or positive control (e.g., 30 ng/mL VEGF) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium every 2-3 days with fresh medium containing the respective treatments.
-
Sprout Quantification: Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using an inverted microscope. Capture images at regular intervals. Quantify the angiogenic response by measuring the area of microvessel sprouting from the aortic ring using image analysis software.
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for the ex vivo aortic ring assay with this compound.
Conclusion
This compound is a valuable research tool for dissecting the roles of Tie-2 and p38 MAPK signaling in angiogenesis. The provided protocols for the endothelial cell tube formation assay and the aortic ring assay offer robust methods to quantify the anti-angiogenic effects of this compound. By utilizing these assays, researchers can further elucidate the mechanisms of angiogenesis and evaluate the therapeutic potential of targeting these pathways.
References
- 1. p38 MAP kinase negatively regulates endothelial cell survival, proliferation, and differentiation in FGF-2–stimulated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. p38 mitogen-activated protein kinase contributes to TNFα-induced endothelial tube formation of bone-marrow-derived mesenchymal stem cells by activating the JAK/STAT/TIE2 signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK and p38-MAP Kinase-Dependent Activation of Apoptosis and Caspase-3 in Retinal Endothelial Cells by α1(IV)NC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pexmetinib for Studying Drug Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the Tie-2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK).[1][2] Initially investigated for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) due to its ability to inhibit leukemic proliferation and abrogate pro-inflammatory signaling, this compound has emerged as a valuable research tool for investigating and overcoming complex drug resistance mechanisms in various cancers.[1][3] This document provides detailed applications and protocols for utilizing this compound to study resistance, particularly in the context of tyrosine kinase inhibitor (TKI) resistance and pathway reactivation.
Mechanism of Action this compound's primary targets are:
-
Tie-2 (Tek tyrosine kinase): A receptor tyrosine kinase activated by angiopoietins (Angpt-1), implicated in angiogenesis, hematopoietic stem cell quiescence, and cell survival.[1][3]
-
p38 MAPK: A key kinase in the MAPK signaling cascade that responds to inflammatory cytokines and cellular stress, often promoting inflammation and apoptosis.[1]
Recent studies have also repurposed this compound as a potent inhibitor of drug-resistant BCR::ABL1 mutants, including the highly intractable T315I "gatekeeper" mutation, which confers resistance to multiple TKIs in Chronic Myeloid Leukemia (CML).[4][5] This off-target activity highlights its utility in studying kinase inhibitor resistance.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Repurposing this compound as an inhibitor of TKI-resistant BCR::ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
Application Note: Analysis of Pexmetinib-Induced Apoptosis by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pexmetinib (ARRY-614) is a potent, orally bioavailable dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie-2 receptor tyrosine kinase.[1][2][3][4][5][6][7] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory cytokines and has been implicated in the control of the cell cycle and apoptosis.[1][8] Overactivation of the p38 MAPK pathway can promote aberrant apoptosis.[1] Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and hematopoietic stem cells, playing a role in angiogenesis and cell survival.[1] Inhibition of Tie-2 signaling can lead to decreased cell viability.[1] By targeting these two pathways, this compound has shown potential in preclinical models of hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][3]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10][11][12][13] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[9][10][11][12]
Principle of the Assay
Flow cytometry allows for the rapid, quantitative analysis of apoptotic and necrotic cells in a heterogeneous population.[14][15] After staining with fluorescently labeled Annexin V and PI, cells can be differentiated into four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Table 1: Example of Dose-Dependent Effect of this compound on Apoptosis in AML-193 Cells after 48-hour Treatment.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 90.5 | 4.2 | 5.3 |
| 0.1 | 82.1 | 10.5 | 7.4 |
| 0.5 | 65.7 | 22.8 | 11.5 |
| 1.0 | 48.3 | 35.1 | 16.6 |
| 5.0 | 25.9 | 48.6 | 25.5 |
Table 2: Example of Time-Course of Apoptosis Induction by 1.0 µM this compound in AML-193 Cells.
| Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 95.2 | 2.1 | 2.7 |
| 12 | 85.6 | 9.3 | 5.1 |
| 24 | 68.4 | 20.7 | 10.9 |
| 48 | 48.3 | 35.1 | 16.6 |
| 72 | 30.1 | 42.5 | 27.4 |
Experimental Protocols
Materials and Reagents
-
This compound (ARRY-614)
-
Cancer cell line of interest (e.g., AML-193)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Experimental Workflow
Detailed Protocol
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells in T25 culture flasks or an appropriate number of cells in 6-well plates.[9] For adherent cells, allow them to attach overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Add the this compound solutions or vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS.[9] Add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[9]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Signaling Pathways
This compound-Induced Apoptosis via p38 MAPK Inhibition
This compound inhibits the p38 MAPK pathway, which is involved in stress-induced apoptosis. Inhibition of this pathway can disrupt the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.
This compound-Induced Apoptosis via Tie-2 Inhibition
Inhibition of Tie-2 signaling by this compound can disrupt cell survival pathways, such as the PI3K/Akt pathway. This can lead to the downregulation of anti-apoptotic proteins and promote apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tetraspanin CD82 drives Acute Myeloid Leukemia chemoresistance by modulating Protein Kinase C alpha and β1 integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-based kinome-screening revealed MINK1 as a druggable player to rewire 5FU-resistance in OSCC through AKT/MDM2/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANGPT1 | Cancer Genetics Web [cancer-genetics.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. aacr.org [aacr.org]
- 11. researchgate.net [researchgate.net]
- 12. artowen.su.domains [artowen.su.domains]
- 13. scienceopen.com [scienceopen.com]
- 14. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 15. irep.ntu.ac.uk [irep.ntu.ac.uk]
Pexmetinib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pexmetinib (also known as ARRY-614) is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinase Tie-2 and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4] Dysregulation of the Tie-2 and p38 MAPK signaling pathways has been implicated in the pathology of various diseases, including hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2][5] This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on patient-derived xenograft (PDX) models. While specific PDX data is limited, this guide synthesizes available information from xenograft studies and work with patient-derived cells to offer a comprehensive resource.
Mechanism of Action
This compound exerts its therapeutic effects by simultaneously targeting two key signaling pathways:
-
Tie-2 Pathway: Tie-2 is a receptor tyrosine kinase primarily expressed on endothelial cells and hematopoietic stem cells. Its ligand, angiopoietin-1 (Angpt-1), is often overexpressed in MDS and AML, contributing to malignant cell survival and proliferation.[1][2] this compound inhibits Tie-2 phosphorylation, thereby disrupting this pro-survival signaling.
-
p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation. In MDS, overactivation of p38 MAPK by inflammatory cytokines like TNF-α contributes to the suppression of normal hematopoiesis.[1][2] this compound inhibits p38 MAPK activation, which can reverse these myelosuppressive effects and inhibit leukemic cell proliferation.[1][2]
Signaling Pathway Diagram
Caption: this compound dual-inhibits Tie-2 and p38 MAPK signaling pathways.
Quantitative Data
In Vitro and In Vivo IC50 Values for this compound
| Target | Assay System | IC50 (nM) | Reference |
| p-Tie-2 | HEK-Tie2 Cells (in vitro) | 16 | [1][6][7] |
| p-p38 | HEK-Tie2 Cells (in vitro) | 1 | [1][6][7] |
| Tie-2 | Protein-corrected (in vitro) | 2282 | [6] |
| p38 | Protein-corrected (in vitro) | 172 | [6] |
| Tie-2 | HEK-Tie2 Xenografts (in vivo) | 2066 | [1][6] |
| p38 | HEK-Tie2 Xenografts (in vivo) | 203 | [1][6] |
| p38α | Biochemical Assay | 35 | [3] |
| p38β | Biochemical Assay | 26 | [3] |
| Tie-2 | Biochemical Assay | 1 | [3] |
Effects of this compound on Leukemic Cell Lines
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| KG-1 | Proliferation (MTT) | Cell Viability | 0.5, 1 µM | Significant inhibition | [2][7] |
| KT-1 | Proliferation (MTT) | Cell Viability | 0.5, 1 µM | Significant inhibition | [7] |
| KG-1 | Western Blot | p38 MAPK Activation (induced by TNF-α) | 10 µM | Complete abrogation | [2][7] |
| KG-1 | Western Blot | MAPKAPK2, EIF4E Activation (induced by TNF-α) | 10 µM | Inhibition | [2][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol is based on the methodology used to determine the in vivo IC50 of this compound in a HEK-Tie2 xenograft model and can be adapted for PDX models.
Objective: To evaluate the in vivo efficacy of this compound in a relevant xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
PDX tumor tissue or cell suspension
-
This compound (ARRY-614)
-
Vehicle control (formulation dependent, e.g., appropriate buffer)
-
Matrigel (optional, for cell suspensions)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Workflow Diagram:
Caption: Workflow for in vivo efficacy studies using PDX models.
Procedure:
-
PDX Model Establishment:
-
Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of each mouse.
-
Alternatively, inject a suspension of dissociated PDX tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) mixed with Matrigel subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound orally (p.o.) at the desired dose and schedule. Dosing of 25-30 mg/kg has been used in other xenograft models.[4]
-
Administer the vehicle alone to the control group.
-
-
Treatment Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Collect tumors and other relevant tissues for downstream analysis.
-
-
Downstream Analysis:
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting to assess the phosphorylation status of Tie-2 and p38 MAPK, or immunohistochemistry (IHC) to examine biomarkers of interest.
-
Protocol 2: Ex Vivo Treatment of Primary Patient-Derived Cells
This protocol is adapted from studies using primary MDS patient samples and can be used to assess the direct effects of this compound on patient-derived cancer cells.
Objective: To determine the effect of this compound on the proliferation and survival of primary patient-derived cancer cells.
Materials:
-
Fresh patient tumor tissue or bone marrow aspirate
-
Cell culture medium (e.g., RPMI supplemented with FBS and antibiotics)
-
Ficoll-Paque for mononuclear cell isolation (for blood cancers)
-
This compound (dissolved in DMSO)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
-
Reagents for colony formation assays (e.g., methylcellulose-based medium)
Procedure:
-
Isolation of Primary Cells:
-
For solid tumors, mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
For hematological malignancies, isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Treatment:
-
Culture the isolated cells in appropriate medium.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
-
Assessment of Cell Viability/Proliferation:
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using a suitable assay (e.g., MTT).
-
-
Colony Formation Assay (for hematopoietic cells):
-
Plate treated and untreated cells in methylcellulose-based medium.
-
Culture for 14 days and then count the number of erythroid (BFU-E) and myeloid (CFU-GM) colonies.[2]
-
-
Western Blot Analysis:
-
To confirm target engagement, treat cells with this compound for a shorter duration (e.g., 2 hours), lyse the cells, and perform Western blotting for phosphorylated and total Tie-2 and p38 MAPK.
-
Conclusion
This compound is a promising therapeutic agent with a dual mechanism of action that targets key survival and inflammatory pathways in certain cancers. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of this compound in patient-derived xenograft models and other preclinical systems. Further studies utilizing a broad range of PDX models will be crucial to fully elucidate the therapeutic potential of this compound across different cancer types.
References
- 1. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pexmetinib Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing pexmetinib, achieving optimal solubility is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1][2] It is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2][3] However, it is practically insoluble in water.[2][4]
Q2: I am having trouble dissolving the this compound powder. What should I do?
A2: If you are encountering difficulties in dissolving this compound powder, sonication is recommended to aid dissolution.[1] Applying gentle heat (e.g., 37°C) can also help increase solubility.[3] If a sonicator is unavailable, consider using a lower concentration of the compound or a larger volume of solvent.[1] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[2]
Q3: My this compound solution is precipitating after dilution with aqueous media. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, consider using a stock solution with co-solvents. Several formulations have been developed to maintain this compound's solubility in aqueous environments for both in vitro and in vivo experiments. These typically involve a combination of DMSO, PEG300, Tween-80, or cyclodextrins.[5]
Q4: I am not observing the expected biological effect in my cell-based assays. Could this be a solubility issue?
A4: Yes, poor solubility can lead to a lower effective concentration of this compound in your assay, resulting in a diminished or absent biological effect. Ensure that your final concentration in the cell culture medium does not exceed the solubility limit, which can cause the compound to precipitate. It is advisable to visually inspect your plates for any signs of precipitation. If insolubility is suspected, preparing a fresh stock solution and utilizing a co-solvent system for dilution is recommended.[5] Additionally, experimental outcomes can vary between different cell lines and assay conditions.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO or Ethanol. | Insufficient solvent volume or presence of moisture in the solvent. | Increase the solvent volume or use sonication to aid dissolution.[1] Ensure the use of fresh, anhydrous DMSO.[2] |
| Precipitation observed after adding the this compound stock solution to aqueous buffer or cell culture media. | The aqueous environment is causing the hydrophobic this compound to fall out of solution. | Prepare a co-solvent formulation for your stock solution. For example, a mixture of DMSO, PEG300, and Tween-80 can improve solubility in aqueous solutions.[5] |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution or precipitation of the compound. | Standardize your solution preparation protocol. Always visually inspect for precipitation before use. Prepare fresh solutions for each experiment if possible. |
| Low or no activity in in vivo studies. | Poor bioavailability due to low solubility in the formulation. | Utilize an appropriate in vivo formulation. Common strategies include using co-solvents like DMSO, PEG300, Tween-80, or corn oil.[2][5] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 125 mg/mL[5] | 224.57 mM[5] | Use fresh, anhydrous DMSO.[2] |
| Ethanol | 93 mg/mL[1] | 167.08 mM[1] | Sonication is recommended.[1] |
| Water | < 1 mg/mL[1] | Insoluble or slightly soluble[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is fully dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[1]
-
Store the stock solution at -20°C or -80°C for long-term storage.[6]
Preparation of an In Vivo Formulation (Example)
This protocol is an example, and the specific formulation may need to be optimized for your experimental model.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix well until the solution is clear.
-
Add Tween-80 to the mixture and mix thoroughly.
-
Finally, add saline or PBS to the desired final volume and mix until you have a clear solution.[1]
A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of ≥ 2.08 mg/mL.[5]
Signaling Pathway
This compound is a dual inhibitor of p38 MAPK and Tie-2.[7][8] The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound's dual inhibition of Tie-2 and p38 MAPK pathways.
General Formulation Strategies for Poorly Soluble Drugs
For challenging solubility issues, researchers can explore advanced formulation strategies. These are generally applicable to hydrophobic compounds like this compound.
-
Particle Size Reduction : Techniques like micronization can increase the surface area of the drug, which may enhance the dissolution rate.[9][10]
-
Solid Dispersions : This involves dispersing the drug in an inert carrier matrix at the solid-state, which can improve solubility and dissolution.[11][12][13]
-
Lipid-Based Formulations : These systems use lipophilic excipients to solubilize the drug.[9]
-
Complexation : The use of agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[9]
The choice of a suitable strategy depends on the physicochemical properties of the drug and the specific requirements of the experiment.[14]
References
- 1. This compound | ARRY-614 | p38 MAPK/Tie-2 Inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pexmetinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pexmetinib. The information is designed to address specific issues that may be encountered during experiments aimed at overcoming resistance to this and other targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor that targets both the Tie-2 receptor tyrosine kinase and the p38 mitogen-activated protein kinase (MAPK).[1][2] This dual inhibition allows it to impact both cancer cell proliferation and the inflammatory tumor microenvironment.[2][3]
Q2: In which cancer types has this compound shown efficacy in overcoming resistance?
A2: this compound has demonstrated significant preclinical efficacy in overcoming resistance in hematological malignancies, particularly in chronic myeloid leukemia (CML) and myelodysplastic syndromes (MDS)/acute myeloid leukemia (AML).[2][3][4] It is effective against cancer cells harboring mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the T315I mutation in BCR::ABL1.[4][5]
Q3: What are the known mechanisms of resistance to this compound itself?
A3: While this compound is often used to overcome resistance to other drugs, resistance to this compound has been observed. For example, the Y253H mutation in the BCR::ABL1 kinase domain has been shown to confer nearly tenfold higher resistance to this compound in CML models.[4][5]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, this compound has been investigated in combination with other anti-cancer agents. For instance, it has been studied in clinical trials in combination with immune checkpoint inhibitors in solid tumors.[4][6] Combining this compound with other targeted therapies may offer a strategy to overcome complex resistance mechanisms.[7]
Troubleshooting Guide
Problem 1: this compound is not effective in my TKI-resistant CML cell line.
-
Possible Cause 1: Presence of a this compound-specific resistance mutation.
-
Possible Cause 2: Suboptimal drug concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Refer to the quantitative data tables below for reported IC50 values in various cell lines.
-
Problem 2: Difficulty in observing the inhibition of downstream signaling pathways.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal duration of this compound treatment for observing the inhibition of phosphorylated p38 and Tie-2. Inhibition of downstream effectors can be transient.
-
-
Possible Cause 2: Issues with antibody quality in Western blotting.
-
Troubleshooting Step: Validate your primary antibodies for phosphorylated and total p38, Tie-2, and other downstream targets using positive and negative controls.
-
Problem 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell line instability or heterogeneity.
-
Troubleshooting Step: Ensure you are using a stable, authenticated cell line. If the culture has been passaged for an extended period, consider starting with a fresh, low-passage vial.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, drug preparation and storage, and incubation times.[8]
-
Quantitative Data
Table 1: this compound IC50 Values for Target Kinases
| Kinase | IC50 (nM) |
| Tie-2 | 1[1], 16[3][9] |
| p38α | 35[1] |
| p38β | 26[1] |
| Abl | 4[1] |
| Flt1 | 47[1] |
| Flt4 | 42[1] |
Table 2: this compound IC50 Values in Resistant CML Cell Lines
| Cell Line | BCR::ABL1 Mutation | This compound IC50 (nM) | Reference Compound IC50 (nM) |
| Ba/F3 T315I | T315I | ~100 | Imatinib: >10,000 |
| KCL22-DasR | T315I | ~500 | Dasatinib: >10,000 |
| KCL22-BosR | T315I | ~500 | Bosutinib: >10,000 |
| Ba/F3 Y253H | Y253H | 2099 | - |
Data synthesized from multiple sources.[4][5]
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a serial dilution of this compound or control compounds for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
2. Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-p38, p38, p-Tie-2, Tie-2).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound's dual inhibition of Tie-2 and p38 MAPK.
Caption: Workflow for assessing this compound's efficacy.
Caption: this compound overcomes T315I-mediated TKI resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Repurposing this compound as an inhibitor of TKI-resistant BCR::ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pexmetinib In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pexmetinib in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as ARRY-614, is an orally bioavailable small-molecule inhibitor.[1][2] It functions as a dual inhibitor of Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and p38 mitogen-activated protein kinase (MAPK).[3][4] By inhibiting these two kinases, this compound can suppress the production of pro-inflammatory cytokines, reduce tumor angiogenesis, and inhibit tumor cell growth and survival.[1][2] The p38 MAPK pathway is often overactivated in cancer cells and plays a key role in inflammation, while the Tie2 pathway is crucial for angiogenesis.[1][2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on preclinical studies, a common starting dose for this compound in mouse xenograft models is in the range of 25-30 mg/kg, administered orally. For instance, studies in RPMI 8226 xenografts have used 25 mg/kg, while studies in ovarian carcinoma A2780 xenografts have used 30 mg/kg.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is insoluble in water. Therefore, a suitable vehicle is required for oral administration. Several formulations have been successfully used. It is recommended to prepare the working solution fresh daily. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Here are some example formulation protocols:
-
Suspension in CMC/SDS: this compound can be administered as a suspension in 1% carboxymethylcellulose (CMC) with 0.02% sodium dodecyl sulfate (SDS).
-
Solution with DMSO, PEG300, and Tween-80: A clear solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Solution with DMSO and Corn Oil: For studies where a lipid-based vehicle is preferred, a solution can be made with 10% DMSO and 90% corn oil.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. However, it is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is precipitating out of my dosing solution. | - The concentration of this compound is too high for the chosen vehicle.- The temperature of the solution has dropped.- The solution was not prepared fresh. | - Try preparing a lower concentration of this compound.- Gently warm the solution and/or sonicate it to help redissolve the compound.[5]- Always prepare the dosing solution fresh on the day of the experiment.[5]- Consider switching to a different formulation vehicle with better solubilizing properties (see FAQ Q3). |
| I am observing unexpected toxicity or adverse effects in my animals. | - The dose of this compound is too high for the specific animal model or strain.- The formulation vehicle is causing toxicity.- Improper oral gavage technique leading to aspiration or esophageal injury. | - Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model.- Run a vehicle-only control group to assess any toxicity associated with the formulation itself.- Ensure that personnel are properly trained in oral gavage techniques. The volume should not exceed 10 mL/kg. |
| I am not observing the expected therapeutic effect. | - The dose of this compound is too low.- Poor oral bioavailability of the formulation.- The target pathways (Tie2 and p38 MAPK) are not activated in the specific tumor model. | - Increase the dose of this compound, staying within the MTD.- Consider a different formulation that may improve bioavailability.[6]- Before starting the in vivo experiment, confirm the activation of the Tie2 and p38 MAPK pathways in your cell line or tumor model of interest using in vitro assays (e.g., Western blot for phosphorylated proteins). |
| High variability in therapeutic response between animals. | - Inconsistent dosing due to precipitation or inaccurate volume administration.- Inter-animal differences in drug metabolism and pharmacokinetics. | - Ensure the dosing solution is homogenous before each administration. If it is a suspension, vortex it between dosing each animal.- Increase the number of animals per group to improve statistical power.- If possible, perform pharmacokinetic analysis to correlate drug exposure with response. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo IC50 Values for this compound
| Target | Assay System | IC50 (nM) | Reference |
| Tie2 | Mechanistic Assay (HEK-Tie2 cells) | 16 | [3] |
| p38 MAPK | Mechanistic Assay (HEK-Tie2 cells) | 1 | [3] |
| Tie2 | Protein-corrected in vitro | 2,282 | [3] |
| p38 MAPK | Protein-corrected in vitro | 172 | [3] |
| Tie2 | In vivo (HEK-Tie2 xenografts) | 2,066 | [3] |
| p38 MAPK | In vivo (LPS-induced TNFα release) | 203 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10 mg/mL Stock in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Dosing Solution (Example for 30 mg/kg dose)
This protocol is for a 20g mouse receiving a 100 µL dosing volume.
-
Calculate the required amount of this compound for the dosing group. For a 30 mg/kg dose in a 20g mouse, this is 0.6 mg.
-
Prepare the dosing solution at a concentration of 6 mg/mL.
-
For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: a. From a 10 mg/mL stock in DMSO, take the required volume of this compound. b. Add the appropriate volumes of PEG300, Tween-80, and saline. c. Vortex thoroughly to ensure a homogenous solution.
-
For a suspension in 1% CMC / 0.02% SDS: a. Weigh the required amount of this compound powder. b. Prepare the vehicle by dissolving CMC and SDS in sterile water. c. Add the this compound powder to the vehicle and vortex vigorously to create a uniform suspension.
Protocol 3: In Vivo Xenograft Study Workflow
-
Cell Culture and Implantation: a. Culture the desired cancer cell line under standard conditions. b. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). c. Implant the cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: a. Prepare the this compound dosing solution or suspension fresh daily. b. Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., once daily). c. Administer the vehicle-only solution to the control group.
-
Monitoring and Data Collection: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: a. At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. b. Excise the tumors and weigh them. c. Collect blood and other tissues as needed for pharmacokinetic and pharmacodynamic analyses.
Visualizations
Caption: this compound's dual inhibition of Tie2 and p38 MAPK signaling pathways.
Caption: A typical experimental workflow for an in vivo this compound efficacy study.
Caption: A logical troubleshooting guide for common issues in this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Pexmetinib off-target effects and how to mitigate them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing pexmetinib in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning off-target effects and their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
This compound is a dual inhibitor of p38 MAPK and Tie-2 kinases.[1][2][3][4][5][6] However, like many kinase inhibitors, it exhibits activity against other kinases. Below is a summary of its known on- and off-target activities.
| Target Family | Kinase | IC50 (nM) | Reference |
| Primary Targets | p38α MAPK | 35 | [5] |
| p38β MAPK | 26 | [5] | |
| Tie-2 | 1 | [5] | |
| Off-Targets | Abl | 4 | [5] |
| ARG | 10 | [5] | |
| FGFR1 | 28 | [5] | |
| Flt1 (VEGFR1) | 47 | [5] | |
| Flt4 (VEGFR3) | 42 | [5] | |
| Fyn | 41 | [5] | |
| Hck | 26 | [5] | |
| Lyn | 25 | [5] | |
| MINK | 26 | [5] | |
| Src | Reported, no IC50 | [3] | |
| VEGFR2 | Reported, no IC50 | [3] |
Q2: How can I visualize the selectivity profile of this compound?
A kinome dendrogram is a useful tool to visualize the selectivity of a kinase inhibitor across the human kinome. The diagram below illustrates the kinases inhibited by this compound.
Q3: What are the potential consequences of this compound's off-target effects in my experiments?
Q4: How can I mitigate the off-target effects of this compound in my experiments?
Several strategies can be employed to minimize the impact of off-target effects:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits your target of interest (p38 MAPK or Tie-2) without significantly engaging off-targets. This can be achieved by performing a dose-response experiment and monitoring the phosphorylation status of your primary target and a known downstream substrate.
-
Employ Orthogonal Approaches: Use a secondary, structurally unrelated inhibitor for your target kinase to confirm that the observed phenotype is not specific to this compound's chemical scaffold. Additionally, genetic approaches like siRNA or shRNA knockdown of the target kinase can help validate the pharmacological findings.[1][3]
-
Use Control Cell Lines: Include cell lines that do not express the primary target of interest but do express potential off-targets. This can help to differentiate between on-target and off-target effects.
-
Perform Competition Assays: In biochemical assays, you can perform competition experiments with a known selective ligand for a suspected off-target to see if it reverses the effect of this compound.
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype that is inconsistent with the known functions of p38 MAPK and Tie-2.
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Review Off-Target Profile: Consult the this compound target profile table to identify potential off-target kinases that could be responsible for the observed phenotype. 2. Validate Off-Target Engagement: Use immunoblotting to check the phosphorylation status of suspected off-targets in your experimental system after this compound treatment. 3. Use a More Selective Inhibitor: If available, use a more selective inhibitor for p38 MAPK or Tie-2 to see if the phenotype persists. 4. Genetic Knockdown: Use siRNA or shRNA to specifically knock down p38 MAPK or Tie-2 and observe if the phenotype is replicated. |
| Incorrect Drug Concentration | 1. Perform Dose-Response Curve: Determine the EC50 for the inhibition of your primary target's phosphorylation in your specific cell line. Use a concentration at or near the EC50 to minimize off-target effects. |
| Cell Line Specific Effects | 1. Test in Multiple Cell Lines: Replicate the experiment in different cell lines to ensure the observed effect is not cell-type specific. |
Problem 2: My in vitro kinase assay results are not reproducible.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | 1. Prepare Fresh Reagents: Prepare fresh dilutions of this compound, ATP, and enzyme for each experiment. 2. Proper Storage: Ensure all reagents are stored at the recommended temperatures and protected from light if necessary. |
| Incorrect Assay Conditions | 1. Optimize Enzyme Concentration: Titrate the kinase concentration to ensure the assay is in the linear range. 2. Optimize ATP Concentration: Use an ATP concentration at or near the Km for the specific kinase to ensure accurate IC50 determination. 3. Check Buffer Components: Ensure the buffer composition (pH, salt concentration, detergents) is optimal for the kinase being tested. |
| Pipetting Errors | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Use proper pipetting techniques to ensure accurate and consistent volumes. |
Experimental Protocols
1. Immunoblotting to Confirm Target Engagement
This protocol is designed to assess the phosphorylation status of a target kinase and its downstream substrates in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Acquire images using an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
2. Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.
3. In Vitro Biochemical Kinase Assay
This protocol is for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer
-
Detection reagents (e.g., for radiometric, fluorescence, or luminescence-based assays)
-
Microplates
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Initiate Reaction: Add ATP to the reaction mixture to start the kinase reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction using a stop solution or by spotting onto a filter membrane.
-
Detection: Measure the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control. Plot a dose-response curve and determine the IC50 value.
References
- 1. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Pexmetinib stability and storage conditions
Pexmetinib Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
A1: Solid this compound is stable for an extended period when stored under appropriate conditions. For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C, where it can remain stable for at least three to four years[1][2][3][4]. Storage at 4°C is also an option for shorter durations, with stability maintained for up to two years[4].
Q2: What are the recommended conditions for storing this compound stock solutions?
A2: this compound stock solutions, typically prepared in DMSO, should be stored at low temperatures to ensure stability. For longer-term storage of several months, it is best to keep the stock solution at -80°C, which preserves its integrity for six months to a year[1][4][5]. For shorter-term storage of up to one month, -20°C is adequate[1][4][5]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1].
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol[6]. The solubility in DMSO is reported to be between 30 mg/mL and 100 mg/mL[1][3][6]. When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[1].
Q4: I am observing precipitation in my this compound stock solution. What should I do?
A4: If you observe precipitation, it may be due to the concentration of the solution or the quality of the solvent. If the compound is not fully dissolved, sonication can be used to aid dissolution[6]. If you do not have access to a sonicator, consider preparing a more dilute solution[6]. Ensure you are using fresh, high-quality DMSO, as absorbed moisture can lead to precipitation[1]. If insoluble impurities are present, they can be removed by filtration without affecting the product's activity[6].
Q5: How should I prepare working solutions of this compound for in vivo experiments?
A5: For in vivo studies, working solutions of this compound are typically prepared by diluting a DMSO stock solution with other vehicles. It is recommended that these working solutions are prepared freshly on the day of use[5]. Common formulations involve a mixture of solvents to ensure solubility and biocompatibility. For instance, a DMSO stock can be diluted with PEG300, Tween-80, and saline[1][5]. Another option for oral administration is a formulation with corn oil[1][5].
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 3-4 years | [1][2][3][4] |
| Solid (Powder) | 4°C | 2 years | [4] |
| In Solvent | -80°C | 6 months - 1 year | [1][4][5] |
| In Solvent | -20°C | 1 month | [1][4][5] |
Table 2: this compound Solubility
| Solvent | Reported Solubility | Source(s) |
| DMSO | 30 mg/mL - 100 mg/mL | [1][3][6] |
| Ethanol | 93 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 556.63 g/mol [1][3]. To prepare a 10 mM solution, you will need 5.57 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. If needed, sonicate for a short period to aid dissolution[6].
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to one year or -20°C for up to one month[1][4][5].
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This is an example protocol and may require optimization for your specific experimental needs.
-
Materials: this compound stock solution (e.g., 100 mg/mL in DMSO), PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure:
-
To prepare a 1 mL working solution, start with 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile saline to reach the final volume of 1 mL.
-
-
Administration: This formulation should be used immediately for optimal results[1].
Visual Guides
Caption: this compound dual-inhibits p38 MAPK and Tie-2 signaling pathways.
Caption: Recommended workflow for this compound from storage to experimental use.
References
Troubleshooting inconsistent Pexmetinib assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pexmetinib in various assays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ARRY-614) is an orally bioavailable, small-molecule inhibitor.[1][2] Its primary mechanism is the dual inhibition of Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and p38 MAP kinase (MAPK).[3][4] this compound binds to the "DFG-out" conformation of both kinases, which is an inactive state, thereby preventing their activation and downstream signaling.[5] By inhibiting these pathways, this compound can suppress the production of proinflammatory cytokines, reduce tumor angiogenesis (the formation of new blood vessels), and inhibit tumor cell growth and survival.[1][2]
Q2: Why do I see a wide range of IC50 values for this compound in published literature?
The half-maximal inhibitory concentration (IC50) of a compound is highly dependent on the specific experimental conditions. The variability in published this compound IC50 values is normal and stems from differences in the assay systems used. Key factors include:
-
Assay Type: Cell-free biochemical assays (using isolated kinases) often yield lower IC50 values than cell-based assays, which must account for cell membrane permeability and intracellular target engagement.
-
Cell Type: Different cell lines can have varying levels of target expression and compensatory signaling pathways.
-
Protein Binding: The presence of proteins, such as in whole blood assays versus assays with isolated peripheral blood mononuclear cells (PBMCs), can significantly impact the effective concentration of the inhibitor. For this compound, a 93-fold difference in IC50 was observed between whole blood and PBMC functional assays due to protein binding.[5][6]
-
Substrate Concentration: In kinase assays, the concentration of ATP can affect the apparent potency of ATP-competitive inhibitors.
This compound IC50 Data Summary
The following table summarizes publicly available IC50 data for this compound across various experimental systems to aid in comparing results.
| Target | Assay System | IC50 Value (nM) | Reference |
| Tie-2 | Biochemical | 1 | [3][4] |
| p38α | Biochemical | 35 | [3][4] |
| p38β | Biochemical | 26 | [3][4] |
| Tie-2 | Cell-based (HEK-293) | 18 | [7] |
| p38 MAPK | Cell-based (HEK-293) | 4 | [7] |
| p-Tie-2 | Cell-based (HEK-Tie2) | 16 | [5][6] |
| p-p38 | Cell-based (HEK-Tie2) | 1 | [5][6] |
| p38 (TNFα release) | Functional (Human PBMCs) | 4.5 | [5][7] |
| p38 (TNFα release) | Functional (Human Whole Blood) | 313 | [5][7] |
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
Issue 1: High Variability or Poor Reproducibility
Q: My results show high standard deviations between technical replicates. What are the common causes?
A: High variability often points to technical inconsistencies in the assay setup. Consider the following:
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes for serial dilutions, is a primary source of error. Ensure pipettes are properly calibrated.[8] Prepare a master mix for common reagents to be distributed to multiple wells.[8]
-
Edge Effects: In microplates, wells on the outer edges are more susceptible to evaporation, leading to increased reagent concentrations.[9] To mitigate this, avoid using the outer wells or fill them with a buffer or media without cells.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation steps.[9] Assay buffers should be brought to room temperature before use unless the protocol specifies otherwise.[8]
-
Inconsistent Cell Seeding: For cell-based assays, ensure a homogenous cell suspension and consistent cell numbers are seeded into each well.
Issue 2: Weaker-Than-Expected or No Inhibitory Effect
Q: I'm not observing the expected inhibition of p38 or Tie2 phosphorylation, even at high this compound concentrations. What should I investigate?
A: A lack of inhibition can result from issues with the compound, the assay system, or the detection method.
-
This compound Integrity:
-
Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved and that the final DMSO concentration in your assay is consistent across all wells and is not affecting the cells or enzyme activity.
-
Storage and Handling: this compound stock solutions should be stored correctly (e.g., at -20°C or -80°C) and aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][9]
-
-
Assay System Health:
-
Kinase Activity: Confirm that the target kinase is active in your system. For cell-based assays, this means ensuring your stimulation (e.g., with LPS for p38 or Angpt-1 for Tie2) is working correctly.[5] Always include a "stimulated" positive control (vehicle-treated) and an "unstimulated" negative control.
-
Cell Health: Ensure cells are healthy, within a low passage number, and are not overly confluent, as this can alter signaling pathways.
-
-
Detection Problems (Western Blot/ELISA):
-
Antibody Performance: Verify that the primary antibodies for phosphorylated and total protein are specific and working optimally. Run a positive control with a known activator to confirm antibody performance.
-
Lysis Buffer and Phosphatase Inhibitors: When preparing cell lysates, always use a lysis buffer containing fresh phosphatase inhibitors to prevent dephosphorylation of your target protein.
-
Issue 3: IC50 Value Differs Significantly From Published Data
Q: My calculated IC50 value is an order of magnitude different from what I expected based on the literature. What could explain this discrepancy?
A: As noted in the FAQ, IC50 values are highly context-dependent. If your results are consistent but different from the literature, critically evaluate the differences in protocol.
-
Experimental Conditions:
-
Cell Type: Are you using the same cell line as the reference study?
-
Serum Concentration: Serum contains proteins that can bind to this compound, reducing its effective concentration. Assays run in low-serum or serum-free media may yield lower IC50 values.
-
Incubation Time: The pre-incubation time with this compound before stimulation and the duration of the stimulation itself can impact the outcome.[10]
-
-
Data Analysis:
-
Curve Fitting: Ensure you have a sufficient number of data points across a wide concentration range to generate a complete sigmoidal dose-response curve. Using an inappropriate curve-fitting model can lead to inaccurate IC50 calculations.
-
Normalization: Check that your data is correctly normalized (e.g., to the vehicle-treated positive control).
-
Visualized Guides and Workflows
This compound Signaling Pathway
Caption: this compound dually inhibits Tie2 and p38 MAPK signaling pathways.
General Experimental Workflow for p-p38 Inhibition Assay
Caption: A typical workflow for assessing p-p38 inhibition by this compound.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting inconsistent this compound assay data.
Experimental Protocols
Protocol 1: Western Blot for p-p38 MAPK Inhibition
This protocol provides a general framework for assessing this compound's effect on p38 phosphorylation in adherent cells.
-
Cell Seeding: Plate cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p38 phosphorylation, replace growth media with serum-free media for 4-6 hours prior to treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Aspirate media from cells and add the this compound-containing media. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a stock of a p38 activator (e.g., Anisomycin at 10 µg/mL or LPS at 100 ng/mL). Add the activator directly to the media in each well (except for the unstimulated negative control) and incubate for the optimized duration (typically 15-30 minutes).
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the media.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane (if necessary) and re-probe for total p38 MAPK as a loading control.
-
Protocol 2: LPS-Induced TNF-α Release Assay in Human PBMCs
This functional assay measures p38 inhibition by quantifying the release of the downstream cytokine TNF-α.[5]
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using a Ficoll-Paque or CPT tube density gradient centrifugation method according to the manufacturer's instructions.[5]
-
Cell Plating: Resuspend PBMCs at 1 x 10^6 cells/mL in RPMI-1640 media supplemented with 2% heat-inactivated fetal bovine serum. Plate cells in a 96-well plate.
-
This compound Treatment: Add serial dilutions of this compound or vehicle control (DMSO) to the wells. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[5]
-
Incubation: Incubate the plate for 16-18 hours at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the TNF-α concentrations to the LPS-stimulated vehicle control (representing 100% activity) and plot the results against the this compound concentration to determine the IC50 value.
References
- 1. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. youtube.com [youtube.com]
- 10. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Pexmetinib Formulation Bioavailability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Pexmetinib formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ARRY-614) is an orally bioavailable small-molecule inhibitor with a dual mechanism of action. It targets both the p38 mitogen-activated protein kinase (MAPK) and the endothelial tyrosine kinase receptor, Tie-2.[1][2] The p38 MAPK pathway is involved in cellular proliferation and the production of inflammatory cytokines, while the Tie-2 pathway, activated by angiopoietins, plays a role in angiogenesis.[1][2] By inhibiting these two pathways, this compound has potential applications in treating various diseases, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1]
Q2: What are the primary challenges in formulating this compound for oral administration?
Early clinical development of this compound utilized a neat powder-in-capsule (PIC) formulation. This initial formulation was associated with high pharmacokinetic variability among patients and a significant pill burden, which prompted the development of improved formulations.[3] The underlying issue is related to the poor aqueous solubility of this compound, a common challenge for many orally administered drugs that can limit their dissolution and subsequent absorption in the gastrointestinal tract.
Q3: What formulation strategies have been explored to improve this compound's bioavailability?
To address the limitations of the initial PIC formulation, two new formulations were developed: a liquid oral suspension (LOS) and a liquid-filled capsule (LFC).[3] These formulations were designed to enhance the dissolution and absorption of this compound. The LFC formulation, in particular, demonstrated a significant improvement in bioavailability.[3]
Q4: How do the bioavailabilities of the different this compound formulations compare?
A clinical study in healthy volunteers demonstrated that the liquid-filled capsule (LFC) formulation resulted in approximately a four-fold increase in total plasma exposure (AUClast) compared to the powder-in-capsule (PIC) formulation when administered in a fasted state.[3] The liquid oral suspension (LOS) also showed a two-fold increase in AUClast compared to the PIC formulation under the same conditions.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in pharmacokinetic data between subjects. | This was a known issue with the early powder-in-capsule (PIC) formulation. It is likely due to inconsistent wetting and dissolution of the neat drug powder in the gastrointestinal tract. | Transition to a more advanced formulation, such as a liquid-filled capsule (LFC) containing solubilizing agents and surfactants. The LFC formulation has been shown to provide more consistent and higher drug exposure. |
| Low oral bioavailability observed in preclinical or clinical studies. | The poor aqueous solubility of this compound is the primary factor limiting its oral absorption. The formulation may not be adequately enhancing the drug's dissolution rate. | Consider formulating this compound as a liquid-filled capsule (LFC) using excipients that improve solubility. The clinically tested LFC formulation of this compound utilized Vitamin E TPGS and Labrafac WL 1349 Lipophile, which are known to act as solubilizers and absorption enhancers. |
| Observed food effect on drug absorption. | The presence of food can alter the gastrointestinal environment (e.g., pH, presence of bile salts), which can impact the dissolution and absorption of a drug. | The liquid-filled capsule (LFC) formulation of this compound was found to have a minimal food effect, with less than a 5% decrease in AUClast when administered in a fed state compared to a fasted state.[3] In contrast, the liquid oral suspension (LOS) showed a 34% increase in AUClast in the fed state.[3] The LFC formulation appears to be more robust to food effects. |
| Difficulty in achieving dose uniformity in solid dosage forms. | This compound is a potent molecule, and achieving uniform distribution of a low-dose active pharmaceutical ingredient (API) in a solid blend can be challenging. | A liquid-based formulation, such as the LFC, can mitigate this issue by dissolving or suspending the API in a liquid vehicle, which allows for more uniform filling of capsules. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Different this compound Formulations in a Fasted State
| Formulation | Geometric Mean AUClast (ng*h/mL) | Approximate Fold-Increase in Bioavailability (vs. PIC) |
| Powder-in-Capsule (PIC) | 1,020 | 1.0 |
| Liquid Oral Suspension (LOS) | 2,080 | 2.0 |
| Liquid-Filled Capsule (LFC) | 4,110 | 4.0 |
Data is based on a relative bioavailability study in healthy volunteers.[3]
Experimental Protocols
Methodology for In Vivo Relative Bioavailability Study
This protocol is based on the clinical study that compared the PIC, LOS, and LFC formulations of this compound.[3]
-
Study Design: An open-label, randomized, parallel-group study was conducted in healthy adult volunteers.
-
Subject Cohorts:
-
Powder-in-Capsule (PIC) formulation: 6 subjects
-
Liquid Oral Suspension (LOS) formulation: 12 subjects
-
Liquid-Filled Capsule (LFC) formulation: 12 subjects
-
-
Dosing: A single oral dose of this compound was administered to each subject.
-
Conditions: The relative bioavailability was assessed in a fasted state. For the LOS and LFC formulations, a separate crossover food-effect assessment was also conducted where the formulations were administered under both fed and fasted conditions.
-
Blood Sampling: Serial blood samples were collected from each subject at predetermined time points post-dose to characterize the pharmacokinetic profile of this compound.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method.
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameter for assessing bioavailability was the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUClast).
General Methodology for In Vitro Dissolution Testing of Lipid-Filled Capsules
This is a general protocol for assessing the in vitro release of a poorly water-soluble drug from a lipid-filled capsule formulation, such as the this compound LFC.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[4]
-
Dissolution Medium:
-
Given the lipophilic nature of the formulation, the dissolution medium should contain a surfactant to facilitate the emulsification of the lipid vehicle and the dissolution of the drug.
-
A common starting point is an acidic medium (e.g., 0.1 N HCl) to simulate gastric fluid, with the addition of a surfactant like sodium lauryl sulfate (SLS) or a non-ionic surfactant like Tween 80.[4]
-
The concentration of the surfactant should be optimized to provide discriminatory power without being excessively solubilizing, which could mask formulation differences.
-
-
Test Conditions:
-
Volume: Typically 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: A typical starting speed is 50 or 75 rpm. Agitation speed may need to be adjusted to prevent the capsule from sticking to the vessel or paddle.
-
-
Procedure:
-
Place the dissolution medium in the vessel and allow it to equilibrate to the set temperature.
-
Introduce one capsule into each vessel.
-
Start the paddle rotation.
-
Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60, and 90 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the percentage of drug released versus time to generate a dissolution profile.
Visualizations
References
- 1. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An exploratory, randomized, parallel-group, open-label, relative bioavailability study with an additional two-period crossover food-effect study exploring the pharmacokinetics of two novel formulations of this compound (ARRY-614) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
Pexmetinib Preclinical Toxicity Profile: A Technical Support Resource
Disclaimer: This technical support center provides a comprehensive overview of the anticipated preclinical toxicity profile of Pexmetinib (ARRY-614) based on its known mechanism of action as a dual inhibitor of Tie-2 and p38 MAPK, and on established principles of preclinical toxicology for kinase inhibitors. As of November 2025, detailed quantitative data from dedicated preclinical toxicology studies of this compound in animal models are not publicly available. The information herein is intended to guide researchers in designing and interpreting their own preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could contribute to toxicity?
A1: this compound is a potent inhibitor of two key signaling kinases: Tie-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] Both pathways are crucial for normal physiological processes, and their inhibition can lead to on-target toxicities.
-
Tie-2 Inhibition: Tie-2, activated by angiopoietins, is critical for vascular development, maturation, and stability. Inhibition of Tie-2 can disrupt these processes, potentially leading to vascular-related toxicities.[3]
-
p38 MAPK Inhibition: The p38 MAPK pathway is a key regulator of inflammatory responses, including the production of cytokines like TNF-α and IL-6.[1] While inhibiting this pathway is therapeutically desirable in inflammatory diseases and some cancers, it can also lead to immunosuppression and other off-target effects.
Q2: What are the potential off-target activities of this compound?
A2: Besides Tie-2 and p38 MAPK, this compound has been shown to inhibit other kinases at nanomolar concentrations, including Abl, ARG, FGFR1, Flt1 (VEGFR1), Flt4 (VEGFR3), Fyn, Hck, Lyn, and MINK.[4] Inhibition of these kinases could contribute to a broader toxicity profile. For instance, inhibition of VEGFRs could exacerbate vascular effects, while inhibition of Src family kinases (like Fyn, Hck, Lyn) could impact various cellular processes.
Q3: What animal models have been used in preclinical studies of this compound?
A3: Preclinical efficacy studies of this compound have utilized various mouse models, including:
-
Male Swiss Webster mice: Used to assess the in vivo inhibition of pro-inflammatory cytokines.[1]
-
Xenograft models: RPMI 8226 (multiple myeloma) and A2780 (ovarian carcinoma) xenografts in mice have been used to evaluate anti-tumor activity.[1]
Dedicated toxicology studies would likely involve standard rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species as per regulatory guidelines.
Q4: What were the reported adverse events in the Phase 1 clinical trial of this compound (ARRY-614)?
A4: In a Phase 1 study in patients with myelodysplastic syndromes (MDS), the most common treatment-related adverse events were primarily grade 1-2 and included rash, diarrhea, dry skin, fatigue, and anorexia.[5][6] A 300 mg twice-daily schedule was not well tolerated.[5] These clinical findings can help inform areas of focus in preclinical toxicity assessments.
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during their in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Formulation issues leading to poor bioavailability or acute toxicity.- Rapid onset of on-target or off-target toxicity. | - Verify the stability and homogeneity of the dosing formulation.- Conduct a dose-range finding study with a small number of animals to establish a maximum tolerated dose (MTD).- Implement more frequent clinical observations in the initial days of dosing. |
| Significant Weight Loss in Animals | - Reduced food and water intake due to malaise.- Gastrointestinal toxicity (e.g., diarrhea).[5] | - Monitor food and water consumption daily.- Provide supportive care, such as palatable, high-calorie food supplements.- Perform daily clinical examinations, paying close attention to signs of dehydration or distress.- Consider dose reduction or less frequent dosing schedule. |
| Skin Lesions or Rash | - Potential on-target effect related to p38 MAPK inhibition or off-target kinase inhibition.[5] | - Document the onset, progression, and characteristics of the skin lesions with photographs.- Collect skin samples for histopathological evaluation.- Correlate the findings with systemic exposure levels of this compound. |
| Evidence of Bleeding or Vascular Abnormalities | - Potential on-target effect of Tie-2 inhibition affecting vascular integrity. | - Conduct thorough necropsies with a focus on the cardiovascular system.- Perform histopathological examination of tissues prone to hemorrhage.- Evaluate hematology parameters, including platelet counts and coagulation profiles. |
Data Presentation: Anticipated Preclinical Toxicology Findings
The following tables outline the types of quantitative data that should be collected and analyzed in preclinical toxicology studies of this compound.
Table 1: Hematology Parameters
| Parameter | Unit | Potential this compound-Related Finding | Rationale |
| Red Blood Cell Count (RBC) | 10^6/µL | Anemia | Potential bone marrow suppression |
| Hemoglobin (HGB) | g/dL | Anemia | Potential bone marrow suppression |
| Hematocrit (HCT) | % | Anemia | Potential bone marrow suppression |
| White Blood Cell Count (WBC) | 10^3/µL | Neutropenia, Lymphopenia | p38 MAPK inhibition, potential immunosuppression |
| Platelet Count (PLT) | 10^3/µL | Thrombocytopenia | Potential bone marrow suppression |
| Coagulation Panel (PT, aPTT) | seconds | Alterations | Potential impact on hemostasis |
Table 2: Serum Clinical Chemistry Parameters
| Parameter | Unit | Potential this compound-Related Finding | Rationale |
| Alanine Aminotransferase (ALT) | U/L | Elevated | Potential hepatotoxicity |
| Aspartate Aminotransferase (AST) | U/L | Elevated | Potential hepatotoxicity |
| Alkaline Phosphatase (ALP) | U/L | Elevated | Potential hepatotoxicity/cholestasis |
| Total Bilirubin | mg/dL | Elevated | Potential hepatotoxicity |
| Blood Urea Nitrogen (BUN) | mg/dL | Elevated | Potential nephrotoxicity |
| Creatinine | mg/dL | Elevated | Potential nephrotoxicity |
| Creatine Kinase (CK) | U/L | Elevated | Potential muscle toxicity |
| Cardiac Troponins (cTnI, cTnT) | ng/mL | Elevated | Potential cardiotoxicity |
Table 3: Macroscopic and Microscopic Pathology
| Organ System | Macroscopic Findings | Microscopic Findings | Rationale for Focus |
| Cardiovascular | Hemorrhage, edema, organ discoloration | Vascular degeneration, inflammation, thrombosis, myocardial necrosis | Tie-2 inhibition |
| Hematopoietic | Pale bone marrow, small spleen/thymus | Bone marrow hypocellularity, lymphoid depletion | p38 MAPK inhibition, off-target effects |
| Liver | Enlargement, discoloration | Hepatocellular necrosis, inflammation, cholestasis | Common site of drug metabolism and toxicity |
| Kidney | Pale, swollen | Tubular degeneration/necrosis, interstitial nephritis | Common site of drug elimination and toxicity |
| Gastrointestinal | Mucosal erosions/ulcers | Inflammation, epithelial cell necrosis/apoptosis | Potential for direct toxicity |
| Skin | Rash, erythema, ulceration | Inflammation, hyperkeratosis, acanthosis | Observed clinically[5] |
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies should adhere to international guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
1. Repeat-Dose Toxicity Study in Rodents (e.g., Sprague-Dawley Rat)
-
Objective: To determine the toxicity profile of this compound following repeated daily administration for a specified duration (e.g., 28 or 90 days).
-
Methodology:
-
Animal Model: Young adult male and female Sprague-Dawley rats.
-
Groups: At least three dose levels (low, mid, high) and a vehicle control group. A recovery group for the high dose and control groups is often included.
-
Administration: Oral gavage, once daily. The formulation should be a solution or a homogenous suspension.
-
Duration: 28 or 90 days.
-
Endpoints:
-
Clinical Observations: Daily cage-side observations and a more detailed weekly examination.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to dosing and at termination.
-
Clinical Pathology: Hematology, coagulation, and serum chemistry at termination (and potentially at interim time points).
-
Urinalysis: Collected at termination.
-
Necropsy: Full macroscopic examination of all animals.
-
Organ Weights: Collection and weighing of specified organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose animals, and any gross lesions from other groups.
-
-
2. Cardiovascular Safety Pharmacology Study in a Non-Rodent Species (e.g., Beagle Dog)
-
Objective: To assess the potential effects of this compound on cardiovascular function.
-
Methodology:
-
Animal Model: Conscious, telemetered male and female Beagle dogs.
-
Groups: A vehicle control and at least three dose levels of this compound. A crossover design is often used.
-
Administration: Oral administration.
-
Endpoints:
-
Electrocardiogram (ECG): Continuous monitoring to assess heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
-
Hemodynamics: Continuous monitoring of arterial blood pressure (systolic, diastolic, mean) and heart rate.
-
Clinical Observations: Monitored throughout the study for any behavioral changes or adverse effects.
-
Toxicokinetics: Blood samples collected to correlate drug exposure with cardiovascular findings.
-
-
Mandatory Visualizations
Caption: this compound's dual inhibitory action on Tie-2 and p38 MAPK pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Pexmetinib treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pexmetinib in pre-clinical research. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of cell line-specific responses to this compound treatment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing the expected inhibition of p-p38 MAPK or p-Tie-2? | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Incorrect Timing of Analysis: The peak inhibition of downstream targets may occur at a different time point than assayed. 3. This compound Degradation: Improper storage or handling may have led to the degradation of the compound. 4. High Protein Binding: this compound has high protein binding, which can reduce its effective concentration in cell culture media containing serum.[1] 5. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to this compound. | 1. Perform a dose-response experiment: Determine the IC50 for your specific cell line. 2. Conduct a time-course experiment: Harvest cell lysates at various time points after this compound treatment to identify the optimal time for observing target inhibition. 3. Ensure proper storage: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[2] Prepare fresh working dilutions for each experiment. 4. Consider serum concentration: If possible, reduce the serum concentration in your culture medium during this compound treatment or use serum-free medium for short-term experiments. 5. Assess resistance mechanisms: Investigate potential resistance pathways as outlined in the FAQ section. |
| I'm seeing high variability in my cell viability/proliferation assay results. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. 2. This compound Precipitation: The compound may be precipitating out of solution at the working concentration, especially in aqueous media. 3. Edge Effects in Microplates: Wells on the periphery of the plate are prone to evaporation, leading to altered cell growth and drug concentration. 4. Inconsistent Incubation Times: Variations in the duration of drug exposure can affect cell viability. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating and use a multichannel pipette for seeding. 2. Check solubility: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for dilution (though DMSO is standard for initial stock). For in vivo work, specific formulations with PEG300 and Tween-80 are recommended.[3] 3. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 4. Standardize incubation times: Ensure all plates are treated and processed with consistent timing. |
| My Western blot for p-p38 MAPK shows a weak or no signal even in the control group. | 1. Low Basal p-p38 MAPK Levels: The cell line may have low endogenous p38 MAPK activity under normal culture conditions. 2. Inefficient Protein Extraction or Phosphatase Activity: Phosphatases in the lysate may dephosphorylate p-p38 MAPK during sample preparation. 3. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. | 1. Stimulate the p38 MAPK pathway: Treat cells with a known activator of the p38 MAPK pathway, such as anisomycin or TNF-α, to induce phosphorylation.[1] 2. Use phosphatase inhibitors: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process. 3. Validate your antibody: Use a positive control, such as lysates from cells known to have high p-p38 MAPK levels or cells treated with a potent activator. |
| This compound treatment is leading to unexpected off-target effects. | 1. Inhibition of Other Kinases: this compound is known to inhibit other kinases at higher concentrations, such as Abl, FGFR1, Flt1, Flt4, Fyn, Hck, and Lyn.[3] 2. Activation of Compensatory Signaling Pathways: Inhibition of p38 MAPK or Tie-2 may lead to the upregulation of alternative survival pathways. | 1. Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits p38 MAPK and Tie-2 in your system to minimize off-target effects. 2. Investigate compensatory pathways: Assess the activation of other signaling pathways (e.g., PI3K/Akt, ERK/MAPK) upon this compound treatment using phosphoproteomic arrays or Western blotting. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally bioavailable small-molecule inhibitor that dually targets p38 mitogen-activated protein kinase (MAPK) and Tie-2 receptor tyrosine kinase.[1][2] By inhibiting these two kinases, this compound can modulate inflammatory responses, inhibit angiogenesis (the formation of new blood vessels), and reduce tumor cell growth and survival.[1]
2. What are the primary signaling pathways affected by this compound?
This compound primarily inhibits the p38 MAPK pathway and the Angiopoietin/Tie-2 pathway .
-
p38 MAPK Pathway: This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis. In many cancers, this pathway is overactivated, contributing to a pro-inflammatory tumor microenvironment and promoting cell survival. This compound blocks the phosphorylation of p38 MAPK, thereby inhibiting its downstream signaling cascade.
-
Angiopoietin/Tie-2 Pathway: This pathway is crucial for angiogenesis. The ligand Angiopoietin-1 (Ang-1) binds to the Tie-2 receptor on endothelial cells, promoting blood vessel stability and maturation. In some cancers, this pathway is hijacked to support tumor growth. This compound inhibits the phosphorylation of the Tie-2 receptor, thus disrupting these pro-angiogenic signals.
3. What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the target and the assay system.
| Target | IC50 (nM) | Cell Line/Assay System |
| p38 MAPK | 4 | HEK-293 cells[2] |
| Tie-2 | 18 | HEK-293 cells[2] |
| p-HSP27 (downstream of p38) | 2 | HeLa cells[2] |
| LPS-induced TNFα (functional p38 assay) | 4.5 | Isolated PBMCs[2] |
| p38α | 35 | Cell-free assay[3] |
| p38β | 26 | Cell-free assay[3] |
4. In which cancer cell lines is this compound effective?
This compound has shown efficacy in various cancer cell lines, particularly those of hematological origin. Below is a summary of its activity in selected cell lines.
| Cell Line | Cancer Type | Response |
| KG-1 | Acute Myeloid Leukemia (AML) | Sensitive[4] |
| KT-1 | Acute Myeloid Leukemia (AML) | Sensitive[4] |
| CMK | Acute Myeloid Leukemia (AML) | Sensitive[1] |
| KCL22-DasR (T315I mutant) | Chronic Myeloid Leukemia (CML) | Sensitive[5] |
| KCL22-BosR (T315I mutant) | Chronic Myeloid Leukemia (CML) | Sensitive |
| HEK-293 | Embryonic Kidney | Sensitive (used for target validation)[2] |
| HeLa | Cervical Cancer | Sensitive (used for downstream target validation)[2] |
A broader screen of 472 cell lines from the DepMap portal indicates a range of sensitivities. For detailed information on specific cell lines, it is recommended to consult the DepMap database.[1]
5. What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to p38 MAPK and Tie-2 inhibitors can occur through several mechanisms:
-
Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of p38 MAPK or Tie-2 by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR or ERK/MAPK pathways.[3][6]
-
Upregulation of the Target or Downstream Effectors: Increased expression of p38 MAPK or its downstream targets can overcome the inhibitory effect of the drug.[3]
-
Mutations in the Drug Target: Although not yet reported for this compound, mutations in the kinase domain of p38 MAPK or Tie-2 could potentially reduce the binding affinity of the drug.[7]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.[8]
Data Presentation
This compound IC50 Values for Kinase Targets
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| p38 MAPK | 4[2] |
| Tie-2 | 18[2] |
| p38α | 35[3] |
| p38β | 26[3] |
| Off-Targets | |
| Abl | 4[3] |
| Arg | 10[3] |
| FGFR1 | 28[3] |
| Flt1 (VEGFR1) | 47[3] |
| Flt4 (VEGFR3) | 42[3] |
| Fyn | 41[3] |
| Hck | 26[3] |
| Lyn | 25[3] |
Cell Line Specific Responses to this compound
| Cell Line | Cancer Type | IC50 / Response | Reference |
| KG-1 | Acute Myeloid Leukemia | Significant proliferation inhibition at 0.5 and 1 µM | [4] |
| KT-1 | Acute Myeloid Leukemia | Significant proliferation inhibition at 0.5 and 1 µM | [4] |
| CMK | Acute Myeloid Leukemia | Decreased viability with Tie-2 knockdown (surrogate for inhibition) | [1] |
| KCL22-DasR | Chronic Myeloid Leukemia | Sensitive | [5] |
| HEK-293 | Embryonic Kidney | IC50 for p-p38: 4 nM; IC50 for p-Tie-2: 18 nM | [2] |
| HeLa | Cervical Cancer | IC50 for p-HSP27: 2 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-containing medium).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Phospho-p38 MAPK
This protocol is for detecting the inhibition of p38 MAPK phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours). Include a vehicle control.
-
Optional: To induce p38 phosphorylation, treat with a stimulus like anisomycin (25 µg/mL) or TNF-α (20 ng/mL) for 15-30 minutes before lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
-
This compound Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh this compound-containing medium.
-
-
Fixing and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Visualizations
Caption: this compound dual-inhibits the p38 MAPK and Tie-2 signaling pathways.
Caption: Workflow for Western blot analysis of p-p38 MAPK inhibition.
Caption: Troubleshooting logic for unexpected this compound efficacy results.
References
- 1. This compound DepMap Compound Summary [depmap.org]
- 2. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. netrf.org [netrf.org]
- 6. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p38 MAPK diminishes doxorubicin-induced drug resistance associated with P-glycoprotein in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pexmetinib in Efficacy: A Comparative Analysis with a new generation of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress. Its dysregulation has been implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This has led to the development of numerous p38 MAPK inhibitors. This guide provides a comparative overview of the efficacy of pexmetinib, a dual inhibitor of Tie-2 and p38 MAPK, against other notable p38 MAPK inhibitors: ralimetinib, losmapimod, and neflamapimod, with a focus on supporting experimental data.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other selected p38 MAPK inhibitors against p38 MAPK isoforms. This data provides a snapshot of the inhibitors' relative potencies and selectivities.
| Inhibitor | Target(s) | p38α IC50/pKi | p38β IC50/pKi | Other Notable IC50s | Key Indications Studied |
| This compound (ARRY-614) | p38 MAPK, Tie-2 | 35 nM[1] | 26 nM[1] | Tie-2: 1 nM[1] | Myelodysplastic Syndromes (MDS)[2] |
| Ralimetinib (LY2228820) | p38 MAPK α/β | 5.3 nM[3] | 3.2 nM[3] | - | Advanced Cancers[4][5] |
| Losmapimod (GW856553) | p38 MAPK α/β | pKi: 8.1[6] | pKi: 7.6[6] | - | Facioscapulohumeral Muscular Dystrophy (FSHD), Cardiovascular Disease[7] |
| Neflamapimod (VX-745) | p38 MAPK α | 10 nM[4] | 220 nM[4] | - | Dementia with Lewy Bodies (DLB)[8], Alzheimer's Disease[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and points of inhibition.
Caption: A typical preclinical screening workflow for p38 MAPK inhibitors.
Experimental Protocols
Below are summaries of the methodologies employed in key preclinical and clinical studies for each inhibitor.
Preclinical Efficacy Assays
General Protocol for in vitro Kinase Inhibition Assays (IC50 Determination):
-
Enzymatic Assays: The inhibitory activity of the compounds on p38 MAPK isoforms is typically determined using in vitro kinase assays. These assays often involve recombinant human p38α and p38β enzymes. The kinase activity is measured by the transfer of the γ-phosphate from ATP to a specific substrate, such as ATF2 or a peptide substrate.[9][10] The amount of phosphorylated substrate is then quantified, often using methods like filter binding assays with radiolabeled ATP ([γ-³³P]ATP) or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[6][11][12]
-
Cell-Based Assays: To assess the inhibitor's activity in a cellular context, various cell-based assays are employed. For instance, human peripheral blood mononuclear cells (PBMCs) or cell lines like RAW 264.7 are stimulated with lipopolysaccharide (LPS) or other stimuli to activate the p38 MAPK pathway.[6] The inhibitory effect is then measured by quantifying the levels of downstream phosphorylated proteins (e.g., phospho-MK2, phospho-HSP27) via Western blotting or ELISA.[6][13]
Specific Methodologies:
-
This compound: The IC50 values for this compound against p-Tie2 and p-p38 were determined in HEK-Tie2 cells, which express high basal levels of p-p38 and were induced to express constitutively active p-Tie2. Following a 2-hour treatment with varying concentrations of this compound, the levels of phosphorylated proteins were assessed by immunoblotting.[14]
-
Ralimetinib: The in vitro IC50 values for ralimetinib against p38α and p38β were determined using a standard filter binding protocol with recombinant human enzymes, [γ-³³P]ATP, and an EGFR 21-mer peptide as a substrate.[6]
-
Losmapimod: The pKi values for losmapimod against p38α and p38β were determined using a ligand-displacement fluorescence polarization assay.
-
Neflamapimod: The IC50 of neflamapimod for p38α was determined in vitro. Further studies in a panel of 442 kinases confirmed its high selectivity for p38α over p38β.
Clinical Trial Protocols
This compound in Myelodysplastic Syndromes (MDS):
-
Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with low or intermediate-1 risk MDS.[2]
-
Patient Population: 45 patients with low or intermediate-1 International Prognostic Scoring System (IPSS) risk MDS.[2]
-
Intervention: this compound was administered orally either once or twice daily in escalating doses (400, 600, 900, or 1,200 mg once daily; 200 or 300 mg twice daily).[2]
-
Primary Outcome Measures: The primary objectives were to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD).[2]
-
Secondary Outcome Measures: Preliminary responses according to the International Working Group 2006 criteria, pharmacokinetics (PK), and pharmacodynamics (PD) were assessed.[2]
Ralimetinib in Advanced Cancer:
-
Study Design: A Phase I, multicenter, non-randomized, open-label study with a dose-escalation phase (3+3 design) and dose-expansion cohorts.[4][5]
-
Patient Population: Patients with advanced solid tumors.[4]
-
Intervention: Ralimetinib was administered orally every 12 hours on days 1 to 14 of a 28-day cycle, with doses ranging from 10 to 560 mg.[4][5]
-
Primary Outcome Measures: To determine the MTD and the recommended Phase II dose of ralimetinib.[4]
-
Secondary Outcome Measures: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity were evaluated.[4]
Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD):
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Adults with a confirmed genetic diagnosis of FSHD type 1.
-
Intervention: Participants were randomized to receive either losmapimod (15 mg twice a day) or a placebo orally for 48 weeks.
-
Primary Outcome Measures: The primary endpoint was the change from baseline in DUX4-regulated gene expression in skeletal muscle biopsies.
-
Secondary Outcome Measures: Secondary endpoints included changes in muscle fat infiltration, reachable workspace, and patient-reported outcomes.
Neflamapimod in Dementia with Lewy Bodies (DLB):
-
Study Design: A Phase 2b, 16-week, double-blind, placebo-controlled clinical trial with a 32-week open-label extension.
-
Patient Population: Patients with DLB according to 2017 consensus clinical criteria, with very mild or mild dementia.
-
Intervention: Neflamapimod 40mg or matching placebo capsules administered three times per day.
-
Primary Outcome Measures: The primary endpoint was the change in the Clinical Dementia Rating Sum of Boxes (CDR-SB) versus placebo.
-
Secondary Outcome Measures: Secondary endpoints included the Timed Up and Go (TUG) test, a cognitive-test battery, and the ADCS-CGIC (Alzheimer's Disease Cooperative Study - Clinical Global Impression of Change).
Concluding Remarks
This compound distinguishes itself as a dual inhibitor of p38 MAPK and Tie-2, a characteristic that may offer a unique therapeutic advantage in diseases where both pathways are implicated, such as in certain hematological malignancies. In terms of direct p38 MAPK inhibition, ralimetinib demonstrates the highest potency against the α and β isoforms in preclinical assays. Losmapimod and neflamapimod have also shown promise in their respective clinical settings. The choice of a particular p38 MAPK inhibitor for therapeutic development is contingent on the specific disease biology, the desired selectivity profile, and the overall safety and tolerability of the compound. The data presented in this guide provides a foundation for researchers and drug developers to make informed comparisons and decisions in the pursuit of novel therapies targeting the p38 MAPK pathway.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. neflamapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Losmapimod - Wikipedia [en.wikipedia.org]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. scienceopen.com [scienceopen.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 14. musculardystrophynews.com [musculardystrophynews.com]
Pexmetinib's Dual-Target Engagement In Vivo: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pexmetinib (ARRY-614), a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie-2 kinase, with alternative single-target inhibitors. The following sections present in vivo experimental data, detailed methodologies, and visual representations of signaling pathways and workflows to facilitate an objective evaluation of this compound's dual-target engagement and its therapeutic potential, particularly in hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).
Introduction to this compound and its Dual-Targeting Mechanism
This compound is an orally bioavailable small molecule that uniquely inhibits both p38 MAPK and the angiopoietin receptor Tie-2.[1][2] This dual inhibition is significant because both pathways are implicated in cancer pathogenesis. The p38 MAPK pathway is a key regulator of inflammatory responses and cell stress, and its overactivation is common in cancers, contributing to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] The Tie-2 kinase pathway, activated by angiopoietins, is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] By targeting both pathways, this compound aims to simultaneously reduce inflammation and inhibit tumor angiogenesis, offering a multi-pronged therapeutic approach.[1][2]
In Vivo Validation of this compound's Dual-Target Engagement
Preclinical in vivo studies have validated this compound's ability to engage both of its targets and exert anti-tumor and anti-inflammatory effects.
Target Engagement in Xenograft Models
In a key study, the in vivo IC50 values for this compound were determined in murine models. Following a single oral dose, the IC50 for Tie-2 inhibition was 2066 nM and for p38 inhibition was 203 nM in HEK-Tie2 xenografts.[1][4] This demonstrates potent, dose-dependent inhibition of both targets in a live animal model.
Anti-inflammatory Efficacy in LPS-Induced Models
This compound's anti-inflammatory activity has been demonstrated in lipopolysaccharide (LPS)-induced inflammation models in mice. Oral administration of this compound at 30 mg/kg effectively inhibited the production of the pro-inflammatory cytokines TNF-α and IL-6.[2] This provides in vivo evidence of its ability to modulate the p38 MAPK-mediated inflammatory response.
Efficacy in Myelodysplastic Syndromes (MDS) Models
In preclinical models of MDS, this compound has shown promising results. Treatment with this compound inhibited leukemic cell proliferation and, notably, stimulated hematopoiesis in primary MDS specimens.[1] This suggests that by inhibiting the inflammatory marrow microenvironment and the pro-survival signaling through Tie-2, this compound can potentially restore normal blood cell production in MDS patients.
Comparison with Alternative p38 MAPK and Tie-2 Inhibitors
While this compound offers the advantage of dual targeting, several single-target inhibitors for both p38 MAPK and Tie-2 are in development or have been studied extensively. This section provides a comparative overview of their in vivo performance based on available data.
p38 MAPK Inhibitors
A number of p38 MAPK inhibitors have been evaluated in various in vivo models, primarily for inflammatory diseases and cancer.
-
SB203580 : This widely studied p38 inhibitor has been shown to reduce tumor growth in pancreatic cancer models in diabetic mice.[5] In a mouse model of endotoxemia, SB203580 treatment significantly reduced TNF-α production and improved survival.[3]
-
GW856553X (Losmapimod) : In murine collagen-induced arthritis models, GW856553X reduced the signs and symptoms of the disease and protected joints from damage.[6][7]
-
BIRB-796 : Another potent p38 inhibitor, BIRB-796 has demonstrated anti-inflammatory properties by inhibiting LPS-induced TNF-α and IL-6 production in human peripheral blood mononuclear cells.[3]
-
SCIO-469 (Talmapimod) : This inhibitor has been investigated in clinical trials for rheumatoid arthritis and MDS.[8]
Tie-2 Kinase Inhibitors
Inhibitors targeting the Tie-2 pathway have been primarily explored for their anti-angiogenic and anti-tumor effects.
-
Rebastinib (DCC-2036) : Rebastinib is a potent inhibitor of Tie-2, as well as Bcr-Abl.[9] In a PyMT breast cancer model, it significantly decreased primary tumor growth and reduced lung metastases.[10] In a mouse allograft model with Bcr-Abl mutant leukemia cells, Rebastinib prolonged survival.[9]
-
BAY-Tie2 : This novel, orally available Tie-2 inhibitor demonstrated efficacy in disseminated hematological tumor models in mice, reducing tumor load and delaying the appearance of circulating tumor cells.[11]
-
BSF-466895/A-422885.66 : This small-molecule Tie-2 kinase inhibitor showed anti-angiogenic activity in a Matrigal implant assay using a murine breast cancer cell line.[12]
Data Presentation
Table 1: In Vivo Efficacy of this compound and Alternative p38 MAPK Inhibitors
| Compound | Target(s) | Animal Model | Disease/Condition | Key In Vivo Findings | Citation(s) |
| This compound (ARRY-614) | p38 MAPK, Tie-2 | Mouse Xenograft (HEK-Tie2) | Target Engagement | IC50 for p38 inhibition: 203 nM | [1][4] |
| Mouse | LPS-induced inflammation | Inhibition of TNF-α and IL-6 at 30 mg/kg | [2] | ||
| Mouse (primary MDS samples) | Myelodysplastic Syndromes | Inhibited leukemic proliferation, stimulated hematopoiesis | [1] | ||
| SB203580 | p38 MAPK | Mouse | Pancreatic Cancer (in diabetic mice) | Reduced tumor growth | [5] |
| Mouse | Endotoxemia | Reduced TNF-α, improved survival | [3] | ||
| GW856553X (Losmapimod) | p38 MAPK | Mouse | Collagen-induced arthritis | Reduced disease symptoms and joint damage | [6][7] |
| BIRB-796 | p38 MAPK | Human PBMCs (ex vivo) | Inflammation | Inhibited LPS-induced TNF-α and IL-6 | [3] |
| SCIO-469 (Talmapimod) | p38 MAPK | Human | Rheumatoid Arthritis, MDS | Investigated in clinical trials | [8] |
Table 2: In Vivo Efficacy of this compound and Alternative Tie-2 Inhibitors
| Compound | Target(s) | Animal Model | Disease/Condition | Key In Vivo Findings | Citation(s) |
| This compound (ARRY-614) | p38 MAPK, Tie-2 | Mouse Xenograft (HEK-Tie2) | Target Engagement | IC50 for Tie-2 inhibition: 2066 nM | [1][4] |
| Rebastinib (DCC-2036) | Tie-2, Bcr-Abl | Mouse (PyMT) | Breast Cancer | Decreased tumor growth and lung metastases | [10] |
| Mouse Allograft (Bcr-Abl mutant) | Leukemia | Prolonged survival | [9] | ||
| BAY-Tie2 | Tie-2 | Mouse (disseminated leukemia) | Hematological Malignancies | Reduced tumor load, delayed circulating tumor cells | [11] |
| BSF-466895/A-422885.66 | Tie-2 | Mouse (Matrigal implant) | Breast Cancer | Inhibited new vessel formation | [12] |
Experimental Protocols
HEK-Tie2 Xenograft Model for In Vivo Target Inhibition
-
Cell Line: Human Embryonic Kidney (HEK) cells engineered to express the human Tie-2 receptor (HEK-Tie2).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of HEK-Tie2 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: Administer a single oral dose of this compound or the comparator compound.
-
Sample Collection: At various time points post-dosing, collect tumor tissue and plasma samples.
-
Analysis:
-
Western Blot: Analyze tumor lysates for levels of phosphorylated p38 (p-p38) and phosphorylated Tie-2 (p-Tie2) to assess target inhibition. Normalize to total protein levels.
-
Pharmacokinetics: Measure plasma drug concentrations to correlate with target engagement.
-
-
Data Interpretation: Calculate the in vivo IC50 for the inhibition of each target based on the dose-response curve.
LPS-Induced Cytokine Production Model
-
Animal Model: Male Swiss Webster mice or other suitable strain.
-
Drug Administration: Administer this compound or a comparator p38 inhibitor orally at the desired dose (e.g., 30 mg/kg for this compound).
-
LPS Challenge: After a specified time (e.g., 1 hour), inject lipopolysaccharide (LPS) intraperitoneally to induce an inflammatory response.
-
Sample Collection: At the peak of the cytokine response (e.g., 1.5-2 hours post-LPS), collect blood samples.
-
Analysis:
-
ELISA: Measure the serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6.
-
-
Data Interpretation: Compare cytokine levels in treated groups to the vehicle control group to determine the extent of inhibition.
Visualizations
Signaling Pathways
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. | BioWorld [bioworld.com]
Pexmetinib's Anti-Leukemic Efficacy: A Comparative Analysis
A comprehensive review of the preclinical data supporting Pexmetinib as a promising therapeutic agent for leukemia, benchmarked against established and emerging treatments.
This compound (ARRY-614) is an investigational dual inhibitor of receptor tyrosine kinase Tie-2 and p38 mitogen-activated protein kinase (MAPK), two key players in the pathogenesis of myeloid malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Preclinical studies have demonstrated its potential to inhibit leukemic cell proliferation and induce cell death. This guide provides a comparative analysis of this compound's anti-leukemic activity against standard-of-care and other targeted therapies, presenting key experimental data in a standardized format for researchers, scientists, and drug development professionals.
In Vitro Efficacy: Inhibition of Cell Proliferation
This compound has demonstrated potent inhibition of various kinases implicated in leukemia. A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | IC50 (nM) | Cell Line | Citation |
| This compound | Tie-2 | 1 | - | [3] |
| p38α | 35 | - | [3] | |
| p38β | 26 | - | [3] | |
| Abl | 4 | - | [3] | |
| Lyn | 25 | - | [3] | |
| Gilteritinib | FLT3-ITD | 0.92 | MV4-11 | [4] |
| FLT3-ITD | 2.9 | MOLM-13 | [4] | |
| Cytarabine | DNA Synthesis | Varies | KG-1, MOLM13 | [5] |
| Ralimetinib | p38α | 5.3 | - | |
| p38β | 3.2 | - | ||
| Birabresib | BRD2/3/4 | 10-19 | - | [6] |
This compound's ability to inhibit leukemic cell growth has been evaluated in various AML cell lines. The IC50 values for cell viability highlight its cytostatic and cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | KT-1, KG-1 | Data not quantified | [1] |
| Gilteritinib | MV4-11 | 0.00092 | [4] |
| MOLM-13 | 0.0029 | [4] | |
| Cytarabine | KG-1 | ~1 | [5] |
| MOLM-13 | ~0.1 | [5] |
Induction of Apoptosis
A critical mechanism of anti-leukemic drugs is the induction of programmed cell death, or apoptosis. This is often quantified by measuring the percentage of cells that stain positive for Annexin V.
| Compound | Cell Line | Concentration | % Apoptotic Cells (Annexin V+) | Citation |
| This compound | KG-1, U937 | Not available | Data not available | |
| Gilteritinib | MV4-11 | 10 nM (48h) | >40% | [4] |
| MOLM-13 | 30 nM (48h) | ~32% | [7] | |
| MOLM-13 | 100 nM (48h) | ~52% | [7] | |
| Cytarabine | MV4-11 | 0.1 µM (24h) | ~22% | [8] |
| U937, THP-1 | 0.5 µM (24h) | Significant increase | [9] |
Cell Cycle Arrest
Cancer cells exhibit uncontrolled proliferation, making cell cycle arrest a key therapeutic strategy. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed to assess a drug's impact on cell division.
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Citation |
| This compound | KG-1, U937 | Not available | Data not available | |
| Gilteritinib | MV4-11 | 3 nM (24h) | Increase in G1 phase (59.8% to 69.0%) | [10] |
| MV4-11 | 10 nM (24h) | Increase in G1 phase (59.8% to 70.7%) | [10] | |
| Cytarabine | HL-60R | 50 µM (48h) | G2/M arrest | [11] |
| THP-1 | Not specified | G0/G1 arrest | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]
-
Drug Treatment: Treat cells with varying concentrations of this compound or alternative drugs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or alternative drugs for the indicated time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle (Propidium Iodide) Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]
Conclusion
This compound demonstrates significant anti-leukemic activity in preclinical models by inhibiting key signaling pathways involved in cell proliferation and survival. While direct comparative data for apoptosis and cell cycle effects against all alternatives is still emerging, the available information on its potent kinase inhibition and effects on cell viability positions it as a promising candidate for further investigation in the treatment of AML and MDS. Head-to-head studies quantifying its apoptotic and cell cycle effects against standard and novel therapies will be crucial in defining its future clinical utility.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of Mcl-1 Synergistically Enhances the Antileukemic Activity of Gilteritinib and MRX-2843 in Preclinical Models of FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection of acute myeloid leukaemia cells from apoptosis induced by front-line chemotherapeutics is mediated by haem oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Head-to-Head Comparison: Pexmetinib and Rebastinib in Preclinical Cancer Models
A detailed analysis for researchers and drug development professionals of two prominent kinase inhibitors, Pexmetinib and Rebastinib. This guide provides a comparative overview of their mechanisms of action, preclinical efficacy, and the experimental methodologies used in their evaluation.
Introduction
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a head-to-head comparison of two such molecules: this compound (ARRY-614) and Rebastinib (DCC-2036). While both compounds exhibit inhibitory activity against the Tie-2 kinase, a key regulator of angiogenesis, their broader kinase profiles and primary therapeutic indications diverge significantly. This compound is a dual inhibitor of Tie-2 and p38 mitogen-activated protein kinase (MAPK), with preclinical development focused on hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] In contrast, Rebastinib is a multi-kinase inhibitor with potent activity against Tie-2, Bcr-Abl, and Src family kinases, and has been predominantly investigated in the context of solid tumors, including breast cancer.[2][3] This guide will objectively present available preclinical data to facilitate a comprehensive understanding of their respective pharmacological profiles.
Mechanism of Action and Kinase Inhibition Profile
This compound is distinguished by its dual inhibitory action against Tie-2 and p38 MAPK.[1] The p38 MAPK pathway is a critical mediator of inflammatory responses and cellular stress, and its inhibition can abrogate the myelosuppressive effects of pro-inflammatory cytokines in the bone marrow microenvironment.[1] Tie-2, a receptor tyrosine kinase, plays a crucial role in angiogenesis and the maintenance of vascular stability.[4]
Rebastinib, on the other hand, possesses a broader kinase inhibition spectrum. It is a potent inhibitor of the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases, KDR (VEGFR2), and FLT3, in addition to Tie-2.[5][6] Its mechanism against Bcr-Abl involves a conformational control mode of inhibition, which can be effective against certain resistance mutations.[2]
The following DOT script visualizes the primary signaling pathways targeted by this compound.
References
- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Pexmetinib Demonstrates Additive Antitumor Effects in Combination with Chemotherapy Agents in Preclinical Models
For Immediate Release
[City, State] – [Date] – Pexmetinib (ARRY-614), a dual inhibitor of p38 MAPK and Tie-2, has shown promising additive antitumor activity when combined with standard chemotherapy agents in preclinical cancer models. In studies involving ovarian carcinoma and multiple myeloma xenografts, the combination of this compound with paclitaxel or thalidomide, respectively, resulted in enhanced tumor growth inhibition compared to single-agent treatments. These findings suggest a potential synergistic role for this compound in enhancing the efficacy of current chemotherapy regimens.
Enhanced Tumor Suppression in Ovarian and Multiple Myeloma Models
In preclinical in vivo studies, this compound demonstrated a clear additive effect in tumor growth inhibition when used in combination with chemotherapy. Specifically, in a human ovarian carcinoma A2780 xenograft model, the combination of this compound (30 mg/kg, orally) with paclitaxel (Taxol) resulted in greater tumor suppression than either agent alone. Similarly, in a human multiple myeloma RPMI 8226 xenograft model, this compound (25 mg/kg, orally) combined with thalidomide also led to an additive inhibition of tumor growth[1].
Quantitative Analysis of Antitumor Efficacy
The following table summarizes the key findings from the preclinical combination studies.
| Cancer Model | Cell Line | Chemotherapy Agent | This compound Dose | Combination Effect |
| Ovarian Carcinoma | A2780 | Paclitaxel (Taxol) | 30 mg/kg, p.o. | Additive Tumor Growth Inhibition |
| Multiple Myeloma | RPMI 8226 | Thalidomide | 25 mg/kg, p.o. | Additive Tumor Growth Inhibition |
Mechanism of Action and a New Therapeutic Strategy
This compound is a potent, orally available small molecule that dually inhibits p38 mitogen-activated protein kinase (MAPK) and Tie-2 receptor tyrosine kinase. The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and stress, and its inhibition can sensitize cancer cells to chemotherapy. Tie-2 is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By targeting both of these pathways, this compound has the potential to combat cancer through multiple mechanisms: directly inhibiting tumor cell growth, modulating the tumor microenvironment, and blocking tumor angiogenesis. The additive effects observed with chemotherapy suggest that this compound may overcome resistance mechanisms and enhance the cytotoxic effects of these agents.
The synergistic potential of this compound with chemotherapy is rooted in its dual mechanism of action. The inhibition of the p38 MAPK pathway can counteract chemotherapy resistance, while the blockade of Tie-2 signaling can disrupt the tumor's blood supply, thereby increasing the efficacy of co-administered cytotoxic agents.
Caption: this compound's dual inhibition of p38 MAPK and Tie-2 pathways complements chemotherapy.
Experimental Protocols
The preclinical efficacy of this compound in combination with chemotherapy was evaluated in established xenograft models.
In Vivo Xenograft Studies
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used for the xenograft studies.
-
Cell Line Implantation:
-
Ovarian Carcinoma Model: 5 x 106 A2780 human ovarian carcinoma cells were implanted subcutaneously into the flank of each mouse.
-
Multiple Myeloma Model: 5 x 106 RPMI 8226 human multiple myeloma cells, mixed with Matrigel, were injected subcutaneously into the right flank of each mouse[2].
-
-
Treatment Initiation: Dosing began once the mean tumor volumes reached a predetermined size (e.g., 100-150 mm³)[2].
-
Drug Administration:
-
This compound was administered orally (p.o.) at the specified doses.
-
Chemotherapy agents (Paclitaxel or Thalidomide) were administered according to standard protocols for these models.
-
-
Efficacy Endpoint: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. The primary endpoint was tumor growth inhibition, calculated as the percentage change in tumor volume in treated groups compared to the vehicle control group (%T/C)[2]. Additive effects were determined by comparing the tumor growth inhibition of the combination therapy to that of each single agent.
Caption: Workflow for in vivo xenograft studies of this compound combination therapy.
Future Directions
The promising additive effects of this compound in combination with chemotherapy in these preclinical models warrant further investigation. Clinical trials are needed to evaluate the safety and efficacy of these combinations in patients with advanced ovarian cancer and multiple myeloma. Future studies may also explore the potential of this compound to synergize with other classes of anticancer agents and to overcome acquired resistance to chemotherapy.
References
Pexmetinib Demonstrates Efficacy in TKI-Resistant BCR::ABL1 Models, Offering a Novel Therapeutic Avenue
For Immediate Release
MONZA, Italy – Researchers have identified pexmetinib (ARRY-614), a dual inhibitor of Tie2 and p38 MAPK, as a potent inhibitor of drug-resistant BCR::ABL1, including the notoriously difficult-to-treat T315I "gatekeeper" mutation. This discovery, detailed in a recent publication in Leukemia, positions this compound as a promising candidate for patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who have developed resistance to conventional tyrosine kinase inhibitors (TKIs).[1][2]
The BCR::ABL1 fusion oncogene is the hallmark of CML and a subset of Ph+ ALL, and while TKIs have revolutionized treatment, resistance, often driven by point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs, with the exception of ponatinib, which is associated with significant cardiovascular risks.[1]
This guide provides a comprehensive comparison of this compound's performance against other TKIs in preclinical models of TKI-resistant BCR::ABL1, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound in TKI-Resistant Models
This compound was identified through a kinase-focused compound library screen for its selective inhibition of the ABL1 T315I mutant.[1] Subsequent studies have demonstrated its efficacy against a panel of TKI-resistant mutations.
Table 1: In Vitro Cytotoxicity of this compound and Other TKIs against BCR::ABL1-Expressing Cells
| Cell Line | BCR::ABL1 Status | This compound IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| Ba/F3 T315I | T315I Mutant | Specific cytotoxic activity | Specific cytotoxic activity | Ineffective | Ineffective | Ineffective | Ineffective |
| Ba/F3 WT | Wild-Type | Comparable to Bosutinib and Nilotinib | - | - | - | - | - |
| KCL22-DasR | Dasatinib-Resistant | - | - | - | Resistant | - | - |
Data summarized from Fontana et al., Leukemia, 2024.[1]
Table 2: this compound Activity in Primary CML Patient Samples
| Patient Sample | BCR::ABL1 Status | This compound Effect | Imatinib Effect | Dasatinib Effect |
| Ph+ CML | Wild-Type | Dose-dependent inhibition of colony formation | Suppressed colony growth | Suppressed colony growth |
| Ph+ CML | T315I Mutant | Dose-dependent inhibition of colony formation | Ineffective at clinically relevant doses | Ineffective at clinically relevant doses |
| Ph- | - | No effect on colony formation | - | - |
Data summarized from Fontana et al., Leukemia, 2024.[1]
In vivo studies using a xenograft model of dasatinib-resistant CML (KCL22-DasR cells) in immunodeficient mice further confirmed this compound's therapeutic potential. While tumors were resistant to dasatinib, this compound treatment led to a profound impairment of tumor growth.[1]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action in this context is the direct inhibition of the ABL1 kinase.[1] However, its known activity as a dual inhibitor of the Tie2 receptor tyrosine kinase and p38 MAP kinase may also contribute to its overall efficacy in leukemia models.[3][4][5][6]
Below are diagrams illustrating the BCR::ABL1 signaling pathway and the proposed mechanism of action for this compound.
Caption: Simplified BCR::ABL1 signaling pathway leading to increased proliferation and survival.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Repurposing this compound as an inhibitor of TKI-resistant BCR::ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pexmetinib vs. Standard of Care: A Comparative Analysis for Low-Risk Myelodysplastic Syndromes
An in-depth comparison of clinical trial data for Pexmetinib and standard therapeutic agents in the treatment of low- to intermediate-1-risk myelodysplastic syndromes (MDS) reveals distinct efficacy and safety profiles. While direct comparative trials are unavailable, this guide provides a comprehensive overview based on existing Phase 1 data for this compound and established clinical trial results for standard-of-care options, including Erythropoiesis-Stimulating Agents (ESAs) and Lenalidomide.
Myelodysplastic syndromes are a group of disorders characterized by ineffective production of blood cells. For patients with low- to intermediate-1-risk MDS, treatment has traditionally focused on managing symptoms, primarily anemia, and reducing the need for blood transfusions. Standard therapies include ESAs and, for a subset of patients with a specific chromosomal abnormality, Lenalidomide. This compound (ARRY-614), a novel oral dual inhibitor of p38 MAPK and Tie2 kinase, represents a new therapeutic approach. This guide synthesizes available clinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of this compound, Erythropoiesis-Stimulating Agents, and Lenalidomide in patients with low- or intermediate-1-risk MDS. It is important to note that these data are from separate, non-head-to-head trials, and patient populations may differ.
Table 1: Efficacy of this compound vs. Standard of Care in Low/Intermediate-1 Risk MDS
| Treatment | Clinical Trial | Key Efficacy Endpoint(s) | Response Rate |
| This compound (ARRY-614) | Phase 1 (NCT00916227) | Hematologic Improvement (HI) | 21% of evaluable patients |
| Platelet Transfusion Reduction | 44% of platelet-transfusion dependent patients | ||
| Platelet Transfusion Independence | 31% of platelet-transfusion dependent patients | ||
| Epoetin Alfa (ESA) | Phase 3 (NCT01381809) | Erythroid Response (IWG 2006) | 31.8% (vs. 4.4% for placebo)[1] |
| Lenalidomide | Phase 3 (SINTRA-REV, NCT01243476) | Delayed Time to Transfusion Dependency | Significantly delayed vs. placebo[2] |
| (For del(5q) patients) | Erythroid Response | 77.8% (vs. 0% for placebo)[2] | |
| Cytogenetic Response | 94.1% (vs. 0% for placebo)[2] |
Table 2: Safety Profile of this compound vs. Standard of Care in Low/Intermediate-1 Risk MDS
| Treatment | Clinical Trial | Most Common Treatment-Related Adverse Events (All Grades) |
| This compound (ARRY-614) | Phase 1 (NCT00916227) | Rash (39%), Nausea (17%), Atrial Fibrillation (13%) |
| Epoetin Alfa (ESA) | Phase 3 (NCT01381809) | Well-tolerated, comparable to placebo |
| Lenalidomide | Phase 3 (SINTRA-REV, NCT01243476) | Neutropenia (Grade 3/4: 44.7% vs. 4.8% for placebo), Thrombocytopenia[2] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the methodologies for the key trials cited.
This compound (ARRY-614) Phase 1 Trial (NCT00916227)
-
Study Design: This was a Phase 1, open-label, dose-escalation study to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary efficacy of this compound in patients with low or intermediate-1 risk MDS. The study had two parts: a dose-escalation phase and a dose-expansion phase.[3]
-
Patient Population: Patients with a diagnosis of low or intermediate-1 risk MDS according to the International Prognostic Scoring System (IPSS).
-
Intervention: In the dose-escalation part, patients received increasing doses of oral this compound.[3] The expansion cohorts were then treated at the determined optimal dose.
-
Primary Outcome Measures: To characterize the safety profile of this compound.[3]
-
Secondary Outcome Measures: To assess the preliminary anti-leukemic activity of this compound.
Epoetin Alfa Phase 3 Trial (NCT01381809)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 study to evaluate the efficacy and safety of epoetin alfa.[1][4]
-
Patient Population: Anemic patients with low- or intermediate-1-risk MDS with a baseline hemoglobin concentration of ≤ 10.0 g/dL and a low transfusion requirement.[5]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either subcutaneous epoetin alfa (450 IU/kg weekly, with potential dose escalation) or placebo for 24 weeks.[1]
-
Primary Outcome Measure: Erythroid response rate through week 24, as defined by the International Working Group (IWG) 2006 criteria.[1]
Lenalidomide Phase 3 Trial (SINTRA-REV, NCT01243476)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[6]
-
Patient Population: Non-transfusion-dependent patients with low-risk MDS with a 5q deletion and anemia (hemoglobin ≤12 g/dL).[6][7]
-
Intervention: Patients were randomized 2:1 to receive either oral lenalidomide (5 mg daily) or placebo for 28-day cycles.[2]
-
Primary Outcome Measure: To assess if lenalidomide extends the period until progression to transfusion dependency.[6]
Signaling Pathways and Mechanism of Action
This compound's unique mechanism of action targets two key signaling pathways implicated in the pathophysiology of MDS: the p38 MAPK pathway and the Tie2 pathway.
This compound's Dual Inhibition Mechanism
This compound is a potent inhibitor of both p38 mitogen-activated protein kinase (MAPK) and the Tie2 receptor tyrosine kinase.[8] Overactivation of the p38 MAPK pathway in MDS is associated with the suppressive effects of inflammatory cytokines on hematopoiesis.[9][10] By inhibiting p38 MAPK, this compound may reverse this suppression. The Angiopoietin-1/Tie2 signaling pathway is crucial for the maintenance and quiescence of hematopoietic stem cells (HSCs) within the bone marrow niche.[11][12] Dysregulation of this pathway can contribute to ineffective hematopoiesis. This compound's inhibition of Tie2 may help restore normal HSC function.
Caption: this compound's dual mechanism of action.
The diagram above illustrates how inflammatory cytokines and cellular stress activate the p38 MAPK pathway, leading to hematopoietic suppression. Simultaneously, the Angiopoietin-1/Tie2 pathway is essential for maintaining hematopoietic stem cell quiescence. This compound acts by inhibiting both p38 MAPK and the Tie2 receptor, thereby aiming to alleviate the suppression of blood cell production and support normal hematopoietic function.
References
- 1. A phase 3 randomized, placebo-controlled study assessing the efficacy and safety of epoetin-α in anemic patients with low-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. An Efficacy Study for Epoetin Alfa in Anemic Patients With Myelodysplastic Syndromes | Clinical Research Trial Listing [centerwatch.com]
- 6. Clinical Trial: NCT01243476 - My Cancer Genome [mycancergenome.org]
- 7. Lenalidomide reduces risk of transfusion dependency in lower-risk MDS: Interim results of the Sintra-REV trial [mds-hub.com]
- 8. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ovid.com [ovid.com]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. Tie2/angiopoietin-1 signaling regulates hematopoietic stem cell quiescence in the bone marrow niche - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pexmetinib: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Pexmetinib is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligning with general best practices for hazardous chemical and cytotoxic drug disposal. Adherence to these guidelines is paramount to minimizing exposure risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
This compound, a dual inhibitor of Tie2 and p38 MAPK, should be handled with care, assuming it to be a potent and hazardous compound.[1][2][3] All personnel handling this compound waste must be trained on the potential hazards and the required safety protocols.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | 2 pairs of chemotherapy-grade nitrile gloves | Minimizes the risk of exposure through tears or punctures. |
| Gown | Disposable, lint-free, solid-front protective gown | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Prevents splashes to the eyes. |
| Respiratory | Surgical mask or N95 respirator | Reduces inhalation risk, especially when handling powders. |
This table summarizes the recommended Personal Protective Equipment for handling this compound waste, based on general guidelines for hazardous drugs.
II. Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Different types of waste require different disposal pathways.
Waste Stream Classification:
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated labware (e.g., pipette tips, tubes), unused this compound powder, contaminated PPE. | Labeled, sealed, puncture-resistant container for cytotoxic waste. |
| Liquid Waste | Solutions containing this compound (e.g., from cell culture, in vitro assays), contaminated solvents. | Labeled, leak-proof, compatible chemical waste container. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound. | Puncture-proof, labeled sharps container for cytotoxic waste. |
This table outlines the classification and appropriate collection containers for different types of this compound waste.
III. Procedural Steps for Disposal
The following step-by-step protocol outlines the process for the disposal of this compound waste from the laboratory bench to final collection.
Experimental Protocol: this compound Waste Disposal
-
Preparation: 1.1. Ensure all necessary PPE is available and worn correctly before handling any waste. 1.2. Prepare the designated, properly labeled waste containers in the work area. Containers should be clearly marked with "Hazardous Chemical Waste" or "Cytotoxic Waste" and list the chemical constituents.[4]
-
Waste Collection: 2.1. Solid Waste: Carefully place all contaminated solid materials, including PPE worn during handling, into the designated cytotoxic solid waste container. Do not overfill the container; it should be sealed when it is three-quarters full.[5] 2.2. Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated hazardous liquid waste container. Ensure the container is made of a material compatible with the solvents used. Securely cap the container after each addition to prevent spills and evaporation. 2.3. Sharps Waste: Immediately place all contaminated sharps into the designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
Container Management: 3.1. Keep all waste containers securely closed when not in use.[6] 3.2. Store waste containers in a designated, secure area away from general laboratory traffic. 3.3. Complete a hazardous waste tag for each container, detailing the contents, concentrations, and date.
-
Final Disposal: 4.1. Once a waste container is full (no more than 75-90%), securely seal it.[5][7] 4.2. Arrange for pickup by the institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.[4] 4.3. Do not dispose of any this compound waste down the sink or in the regular trash.[7][8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. business-services.miami.edu [business-services.miami.edu]
- 5. cdc.gov [cdc.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a.storyblok.com [a.storyblok.com]
- 8. oncolink.org [oncolink.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Pexmetinib
Essential protocols for the safe handling, storage, and disposal of the potent kinase inhibitor, Pexmetinib, are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.
As a potent dual inhibitor of Tie2 and p38 MAPK, this compound is a valuable tool in cancer research.[1][2] However, its cytotoxic potential necessitates stringent safety measures to protect laboratory personnel from exposure.[3][4] Adherence to these guidelines is paramount for minimizing risk and maintaining a safe research environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When handling this compound in solid or solution form, a comprehensive suite of personal protective equipment is mandatory. The level of protection should be determined by a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front laboratory coat with tight-fitting cuffs. | Protects against splashes and aerosol exposure. Should be discarded as hazardous waste after use. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Shields eyes from accidental splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to prevent inhalation. | Mitigates the risk of inhaling aerosolized powder. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidental exposure and contamination.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage.[3] If the package is compromised, treat it as a spill and follow the appropriate cleanup procedures. This compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.[3] For long-term storage, consult the manufacturer's recommendations, which typically advise storing the powder at -20°C for up to three years and in solvent at -80°C for one year.[5]
Preparation of Solutions
All manipulations involving this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to control for aerosol generation.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Don the appropriate PPE as outlined in the table above. Prepare the work area within the fume hood by lining it with absorbent, plastic-backed pads.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: this compound is soluble in DMSO at a concentration of 30 mg/mL.[1] Slowly add the solvent to the powder to minimize aerosolization.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
-
Storage: Store the stock solution at -80°C as recommended.[5]
Handling and Use
When working with this compound solutions, always use Luer-lock syringes and needles to prevent accidental disconnection and spills.[6] All procedures should be performed over a disposable, absorbent work surface.
Decontamination and Spill Cleanup
In the event of a spill, immediately alert others in the vicinity. A spill kit containing appropriate absorbent materials, decontaminating solutions, and waste disposal bags should be readily available.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material, working from the outside in. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with water.
-
Disposal: Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan: Ensuring Environmental Safety
All waste generated from the handling of this compound, including unused compound, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, lab coats, and plasticware, in a clearly labeled, leak-proof container designated for cytotoxic waste.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container. Do not dispose of this compound solutions down the drain.[8]
-
Sharps: All contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container for hazardous waste.
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[9][10]
This compound Properties
| Property | Value |
| Molecular Formula | C₃₁H₃₃FN₆O₃[1] |
| Molecular Weight | 556.6 g/mol [1] |
| CAS Number | 945614-12-0[1] |
| Solubility | DMSO: 30 mg/mL[1] |
| Purity | ≥98%[1] |
| Formulation | Crystalline solid[1] |
Visualizing the Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
